molecular formula C8H7F3O4S B7805961 4-Methoxyphenyl trifluoromethanesulfonate CAS No. 5788-41-0

4-Methoxyphenyl trifluoromethanesulfonate

Cat. No.: B7805961
CAS No.: 5788-41-0
M. Wt: 256.20 g/mol
InChI Key: XSTNIRWDULKNJE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H7F3O4S and its molecular weight is 256.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl) trifluoromethanesulfonate
Source PubChem
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InChI

InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTNIRWDULKNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973474
Record name 4-Methoxyphenyl trifluoromethanesulfonate
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Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-41-0, 66107-29-7
Record name 4-Methoxyphenyl trifluoromethanesulfonate
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Record name 4-Methoxyphenyl Trifluoromethanesulfonate
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Aryl trifluoromethanesulfonates (triflates) have emerged as exceptionally versatile electrophiles, often superseding traditional aryl halides in reactivity and selectivity. This guide provides a comprehensive technical overview of 4-Methoxyphenyl Trifluoromethanesulfonate (4-MeOPhOTf), a key building block valued by researchers in synthetic chemistry and drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic rationale and practical insights that drive its utility in the laboratory. The trifluoromethanesulfonate group (-OTf) is an outstanding leaving group, rendering this compound a highly reactive partner in a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1]

Molecular Structure and Identification

This compound is an aromatic sulfonate ester. The structure consists of a 4-methoxyphenyl group attached to the sulfur atom of a trifluoromethanesulfonate moiety. This combination of an electron-rich aromatic system and a powerful electron-withdrawing sulfonate group dictates its chemical behavior.

  • IUPAC Name: (4-methoxyphenyl) trifluoromethanesulfonate[2]

  • Common Synonyms: 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester[2][3]

  • CAS Number: 66107-29-7[3]

  • Molecular Formula: C₈H₇F₃O₄S[2]

  • Molecular Weight: 256.20 g/mol [2]

  • Chemical Structure:

  • SMILES: COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F[2]

  • InChIKey: XSTNIRWDULKNJE-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Characterization

The reliable use of any reagent in synthesis begins with a thorough understanding of its physical and spectral properties. 4-Methoxyphenyl triflate is typically a liquid under standard laboratory conditions.[3]

Physical Properties
PropertyValueReference(s)
Appearance Colorless to light yellow/orange clear liquid[3][4]
Physical State (at 20°C) Liquid[3]
Boiling Point 125 °C / 18 mmHg[4][5]
Density 1.416 g/mL[4][5]
Refractive Index 1.454[4][5]
Flash Point 113 °C[5]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the reagent. The expected spectral features are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and methoxy protons. The aromatic protons on the phenyl ring typically appear as a set of doublets in the δ 6.8-7.2 ppm region, characteristic of a 1,4-disubstituted benzene ring. The singlet for the methoxy (-OCH₃) protons would be observed further upfield, typically around δ 3.8 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for the four distinct aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is notable for its quartet splitting due to coupling with the three fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Strong absorption bands are expected for the S=O stretching of the sulfonate group (typically in the 1420-1380 cm⁻¹ and 1210-1180 cm⁻¹ regions). Additionally, characteristic peaks for C-O ether linkage, aromatic C=C bonds, and C-F bonds will be present.

Synthesis of this compound

The preparation of aryl triflates from their corresponding phenols is a robust and high-yielding transformation. The causality behind this procedure lies in the activation of the phenolic hydroxyl group for nucleophilic attack on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride.

Reaction Principle

The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base like pyridine. The pyridine serves to deprotonate the phenol, forming the more nucleophilic phenoxide, and also to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude this compound can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Chemical Reactivity and Key Applications

The synthetic utility of 4-methoxyphenyl triflate is anchored in the exceptional ability of the triflate group to act as a leaving group, a property derived from the high stability of the trifluoromethanesulfonate anion due to resonance and the strong inductive effect of the fluorine atoms. This makes the ipso-carbon of the aromatic ring highly susceptible to nucleophilic attack or, more commonly, oxidative addition by a transition metal catalyst.

Application Focus: Palladium-Catalyzed Cross-Coupling

Aryl triflates are premier substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] They are often more reactive than the analogous aryl chlorides and bromides, allowing for reactions to proceed under milder conditions with lower catalyst loadings.[6][7] The typical reactivity order for palladium-catalyzed oxidative addition is R-I > R-OTf > R-Br >> R-Cl.[8]

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[6][9] Using an aryl triflate like 4-methoxyphenyl triflate offers significant advantages, including potentially faster reaction times and higher yields compared to traditional aryl halides.[6]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-OTf bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the triflate group.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdtf_complex Ar-Pd(II)(OTf)L₂ pd0->pdtf_complex pd0->pdtf_complex  Oxidative  Addition oxidative_addition Oxidative Addition pdr_complex Ar-Pd(II)-R'L₂ pdtf_complex->pdr_complex pdtf_complex->pdr_complex Transmetalation   transmetalation Transmetalation pdr_complex->pd0 pdr_complex->pd0  Reductive  Elimination product Ar-R' pdr_complex->product reductive_elimination Reductive Elimination reagents Ar-OTf reagents->pd0 boronic_acid R'-B(OH)₂ + Base boronic_acid->pdtf_complex

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of 4-methoxybiphenyl as a representative example.[6]

  • Flask Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent, such as dioxane or toluene.

  • Reaction: Heat the mixture to 80 °C and stir for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.

Relevance in Drug Discovery and Development

The biaryl motif synthesized via reactions employing 4-methoxyphenyl triflate is a privileged structure in medicinal chemistry.[7] Many blockbuster drugs contain this core structural element. The ability to rapidly and efficiently construct libraries of biaryl compounds is essential for structure-activity relationship (SAR) studies. Furthermore, the trifluoromethyl group, a component of the triflate leaving group, is itself a critical functional group in drug design. Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[10][11] The use of reagents like 4-methoxyphenyl triflate provides a gateway to complex molecular architectures that are central to the discovery of new therapeutic agents.

Safety, Handling, and Storage

As a reactive chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

Hazard ClassStatementGHS Pictogram
Skin Irritation H315: Causes skin irritationGHS07
Eye Irritation H319: Causes serious eye irritationGHS07
Respiratory Irritation H335: May cause respiratory irritationGHS07
  • Handling: Always handle this compound in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][12] Recommended storage temperature is below 15°C.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for modern organic synthesis. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, makes it a superior alternative to many aryl halides in palladium-catalyzed cross-coupling reactions. For researchers and scientists in drug development, mastering the application of this reagent opens the door to the efficient and reliable synthesis of complex molecular structures, accelerating the discovery of new chemical entities. A thorough understanding of its properties, synthesis, and safe handling is key to unlocking its full synthetic potential.

References

synthesis of 4-Methoxyphenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate

Introduction

This compound, commonly referred to as 4-methoxyphenyl triflate, is a pivotal synthetic intermediate in modern organic chemistry. Its utility stems from the trifluoromethanesulfonate (triflate, -OTf) group, which functions as an exceptionally effective leaving group. This property renders aryl triflates highly valuable substrates for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental to the construction of carbon-carbon bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of 4-methoxyphenyl triflate from its corresponding phenol. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and presents a field-proven, robust experimental protocol. Emphasis is placed on a modern approach that enhances safety, simplifies product isolation, and improves overall efficiency compared to traditional methods.

Part 1: Theoretical Foundations & Mechanistic Insights

The conversion of a phenol to an aryl triflate is a cornerstone transformation that dramatically enhances the substrate's reactivity for cross-coupling. Phenols themselves are generally poor substrates for these reactions because the hydroxyl group is a poor leaving group. Conversion to a triflate ester transforms the phenolic oxygen into a triflate super leaving group, activating the aromatic ring for oxidative addition to a metal catalyst, most commonly palladium.[4]

The most prevalent method for this transformation involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O), a highly reactive electrophile, in the presence of a base.[5][6]

Reaction Mechanism: O-Triflation

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of triflic anhydride.

  • Deprotonation: A base is used to deprotonate the weakly acidic phenol (4-methoxyphenol), forming the more nucleophilic 4-methoxyphenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks one of the sulfur atoms of triflic anhydride.

  • Leaving Group Departure: The triflate anion is displaced, yielding the final product, 4-methoxyphenyl triflate, and a triflate salt of the protonated base.

Evolution of the Protocol: From Amine Bases to Aqueous Conditions

Traditionally, organic amine bases such as pyridine or triethylamine have been employed for this reaction.[1][7] While effective, this approach has notable drawbacks. The reaction produces an ammonium triflate salt as a byproduct. This salt can be difficult to remove from the desired product and, more critically, may interfere with subsequent sensitive catalytic reactions, often necessitating higher catalyst loadings.[8]

To circumvent these issues, a more practical and efficient protocol utilizing biphasic, aqueous basic conditions (akin to a Schotten-Baumann reaction) has been developed.[8][9] This method offers several distinct advantages:

  • Elimination of Amine Byproducts: It completely avoids the formation of ammonium triflate salts.

  • Simplified Workup: Product isolation is significantly streamlined, often requiring only a phase separation and solvent evaporation.

  • Cost-Effectiveness and Scalability: The use of inexpensive inorganic bases (e.g., NaOH, K₃PO₄) and the simplified procedure make it highly amenable to large-scale synthesis.[8]

This guide will focus on the superior aqueous protocol, reflecting a modern, field-proven approach to the synthesis of aryl triflates.

Part 2: Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of this compound using the aqueous base methodology.

Section 2.1: Reagents and Equipment

Reagent Table

ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsPurity/Notes
4-MethoxyphenolC₇H₈O₂124.145.00 g40.281.0≥98%
Dichloromethane (DCM)CH₂Cl₂84.9380 mL--Anhydrous Grade
Sodium Hydroxide (NaOH)NaOH40.00-~48.3~1.210% Aqueous Solution (w/v)
Triflic Anhydride (Tf₂O)C₂F₆O₅S₂282.147.43 mL44.311.1≥99%
Hydrochloric Acid (HCl)HCl36.46As needed--1 M Aqueous Solution
BrineNaCl(aq)-~30 mL--Saturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Granular

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Section 2.2: Detailed Step-by-Step Synthesis Protocol

The following procedure should be performed in a well-ventilated chemical fume hood.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 equiv, 5.00 g) in dichloromethane (80 mL).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (~1.2 equiv) to the flask. Stir the resulting biphasic mixture vigorously for 10 minutes.

  • Cooling: Cool the flask to 0 °C using an ice/water bath. Maintain vigorous stirring to ensure efficient mixing between the two phases.

  • Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv, 7.43 mL) dropwise to the cold, stirring mixture over 20-30 minutes. Caution: The reaction can be exothermic; a slow addition rate is crucial to maintain the temperature at or near 0 °C.[7]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxyphenol starting material.

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (lower, DCM) layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), water (30 mL), and finally, brine (30 mL).[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Section 2.3: Purification and Characterization

The crude product is typically obtained in high purity (>95%) and can often be used directly in subsequent steps.[8] If further purification is required, flash column chromatography on silica gel is effective.

  • Chromatography Conditions:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 5% to 10% ethyl acetate), is typically suitable.

  • Characterization:

    • The final product, this compound, is a colorless to light yellow liquid.[10]

    • Molecular Formula: C₈H₇F₃O₄S[11]

    • Molecular Weight: 256.20 g/mol [11]

    • ¹H NMR: Protons of the methoxy group and the aromatic ring will be visible.

    • ¹⁹F NMR: A singlet peak around -73 ppm is characteristic of the triflate group.[6][9]

    • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) are expected.

Part 3: Safety, Handling, and Waste Disposal

CRITICAL SAFETY INFORMATION: TRIFLUOROMETHANESULFONIC ANHYDRIDE

Trifluoromethanesulfonic anhydride (Tf₂O) is a hazardous and highly reactive chemical that demands strict safety protocols.

  • Corrosivity: It is extremely corrosive and can cause severe skin burns and eye damage upon contact.[12]

  • Reactivity with Water: Tf₂O reacts violently with water, hydrolyzing to form triflic acid, a superacid.[6][13] This reaction is highly exothermic. Therefore, all glassware must be oven-dried, and the reaction must be protected from atmospheric moisture.

  • Handling:

    • Always handle triflic anhydride in a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[13][14]

    • Use syringes or cannulas that have been properly dried and purged with an inert gas (e.g., nitrogen or argon) for transfers.

  • Waste Disposal:

    • Unused or residual triflic anhydride must be quenched carefully. A recommended procedure is to add it dropwise to a large volume of a cold, stirred solution of sodium bicarbonate or another suitable base.

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Part 4: Data Presentation & Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep1 Dissolve 4-Methoxyphenol in DCM prep2 Add 10% NaOH(aq) and Stir prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Slowly Add Triflic Anhydride (Tf₂O) prep3->react1 Vigorous Stirring react2 Stir at 0°C for 1 hour react1->react2 workup1 Phase Separation react2->workup1 Reaction Complete workup2 Wash Organic Layer (HCl, H₂O, Brine) workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Filter & Concentrate workup3->workup4 purify1 Column Chromatography (if needed) workup4->purify1 Crude Product purify2 Characterization (NMR, etc.) purify1->purify2 final_product Pure 4-Methoxyphenyl Triflate purify2->final_product

Caption: Workflow for the synthesis of 4-methoxyphenyl triflate.

Conclusion

The synthesis of this compound is a critical enabling transformation for advanced organic synthesis. The aqueous-based protocol detailed in this guide represents a significant improvement over traditional methods, offering enhanced safety, simplified purification, and excellent yields. By understanding the underlying chemical principles and adhering strictly to the safety precautions for handling triflic anhydride, researchers can reliably and efficiently produce this versatile building block for use in drug discovery and materials science.

References

Introduction: The Strategic Advantage of a Superior Leaving Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate for Advanced Organic Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its fundamental properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights to empower your research and development endeavors.

This compound, commonly known as 4-methoxyphenyl triflate, is a pivotal reagent in modern organic chemistry. Its significance lies in the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known. This property renders the molecule highly reactive and exceptionally versatile, particularly as an electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions.

Unlike traditional aryl halides, aryl triflates can often be synthesized directly from readily available phenols and can facilitate reactions under milder conditions with faster kinetics, a crucial advantage in the synthesis of complex, sensitive molecules prevalent in pharmaceutical discovery. This guide will explore the synthesis, properties, and core applications of this compound, providing the technical depth necessary for its successful implementation in the laboratory.

PART 1: Core Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use.

Physicochemical and Identification Data

The essential identification and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 66107-29-7[1][2]
Molecular Formula C₈H₇F₃O₄S[1]
Molecular Weight 256.20 g/mol [1]
Synonyms 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester[1][2]
Physical State Colorless to light yellow/orange clear liquid (at 20°C)
Storage Room temperature; recommended in a cool, dark place (<15°C)
Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for confirmation, the following predicted data provides a useful reference for characterization.

Data TypePredicted ValuesSource
¹H NMR Aromatic protons (~6.9-7.2 ppm), Methoxy protons (~3.8 ppm)General Chemical Principles
¹³C NMR Aromatic carbons (~115-160 ppm), Methoxy carbon (~55 ppm), Triflate Carbon (quartet, ~118 ppm)General Chemical Principles
Mass Spectrometry Monoisotopic Mass: 256.0017 Da. Adducts: [M+H]⁺ (257.0090), [M+Na]⁺ (278.9909)[3]

PART 2: Synthesis and Purification Protocol

The reliable synthesis of 4-methoxyphenyl triflate from its corresponding phenol is a cornerstone of its utility. The procedure is straightforward and relies on the high electrophilicity of trifluoromethanesulfonic anhydride.

Synthesis Principle

The synthesis involves the O-sulfonylation of 4-methoxyphenol. The reaction proceeds via the nucleophilic attack of the phenolic oxygen on one of the sulfur atoms of trifluoromethanesulfonic anhydride (Tf₂O). A non-nucleophilic base, typically pyridine, is used to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-methoxyphenol in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B Inert Atmosphere (N₂/Ar) C Add Pyridine (Base/Catalyst) B->C Inert Atmosphere (N₂/Ar) D Slowly add Tf₂O (Triflic Anhydride) C->D Inert Atmosphere (N₂/Ar) E Stir at 0 °C to RT, Monitor by TLC D->E Inert Atmosphere (N₂/Ar) F Quench with H₂O E->F G Extract with DCM F->G H Wash with 1M HCl, sat. NaHCO₃, Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Purify via Column Chromatography J->K L Final Product: 4-Methoxyphenyl Triflate K->L

Caption: Workflow for the synthesis of 4-methoxyphenyl triflate.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for triflate synthesis.[4]

  • Preparation : In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Expertise & Experience: Anhydrous conditions are critical as triflic anhydride readily hydrolyzes. An inert atmosphere prevents side reactions.

  • Cooling & Base Addition : Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.

    • Causality: Cooling mitigates the exothermic nature of the reaction. Pyridine acts as a base to scavenge the generated triflic acid (HOTf), preventing protonation of the starting material and promoting the reaction to completion.

  • Reagent Addition : Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition.

    • Causality: Dropwise addition is crucial for controlling the reaction rate and temperature, preventing the formation of undesired byproducts.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Trustworthiness: The aqueous quench neutralizes any remaining reactive species.

  • Washing : Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

    • Self-Validation: Each washing step removes specific impurities, ensuring a cleaner crude product. The final brine wash aids in the removal of residual water.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of 4-methoxyphenyl triflate is in palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals.[4][5]

Mechanistic Advantage over Aryl Halides

Aryl triflates are often more reactive than the corresponding aryl chlorides and bromides in the oxidative addition step of the catalytic cycle.[6] This enhanced reactivity allows for:

  • Milder Reaction Conditions : Reactions can often be run at lower temperatures.

  • Faster Reaction Times : Higher reactivity leads to quicker conversion.

  • Broader Substrate Scope : Enables coupling with substrates that are unreactive as halides.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-OTf) Pd0->OxAdd PdII Ar-Pd(II)-OTf (Complex A) OxAdd->PdII Ar-OTf In OxAdd->PdII Transmetal Transmetalation (with Ar'B(OH)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' (Complex B) Transmetal->PdII_Ar Ar'B(OH)₂ In Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Out RedElim->Pd0

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The choice of precursor significantly impacts reaction outcomes. The triflate route often demonstrates superior performance compared to traditional aryl halides.[4]

ParameterMethod A: Aryl TriflateMethod B: Aryl HalideNotes
Precursor 4-Methoxyphenyl Triflate 4-BromoanisoleAryl triflates are readily derived from phenols.[4]
Typical Yield 85-95% 74-91%The triflate route often achieves higher yields under optimized conditions.[4]
Reaction Time 1-4 hours 1-12 hoursAryl triflates exhibit faster reaction kinetics.[4]
Reaction Temp. Room Temp. to 80 °C 50-100 °CMilder conditions are often sufficient for the more reactive triflate.[4]
Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the use of 4-methoxyphenyl triflate in a Suzuki-Miyaura coupling.[4]

  • Setup : To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

    • Expertise & Experience: The choice of base is critical; K₃PO₄ is often effective for triflate couplings.

  • Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).

  • Solvent and Degassing : Evacuate and backfill the flask with an inert gas. Add a degassed solvent, such as dioxane or toluene.

    • Trustworthiness: Degassing is essential to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction : Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.

  • Workup and Purification : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 4-methoxybiphenyl.

PART 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining reagent integrity.

GHS Hazard Information
PictogramSignal WordHazard Statements
alt text
Warning H315 : Causes skin irritation.[1] H319 : Causes serious eye irritation.[1][7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Contact : Avoid all personal contact, including inhalation of vapors.[7]

  • PPE : Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][8]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the work area.

Storage and Disposal
  • Storage : Keep containers securely sealed when not in use.[7] Store in a cool, dry, dark, and well-ventilated place.[8]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[8]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than a mere reagent; it is a strategic tool for synthetic chemists. Its high reactivity, derived from the excellent triflate leaving group, enables efficient and often superior outcomes in critical bond-forming reactions compared to traditional aryl halides. For professionals in drug discovery and materials science, mastering the use of this compound opens avenues to novel molecular architectures under mild and controlled conditions. This guide provides the foundational knowledge and practical protocols to confidently integrate this powerful building block into your synthetic programs.

References

4-Methoxyphenyl trifluoromethanesulfonate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Methoxyphenyl trifluoromethanesulfonate

Authored by: A Senior Application Scientist

Introduction: Understanding the Utility and Risks of a Versatile Reagent

This compound, also known as 4-methoxyphenyl triflate, is a valuable reagent in modern organic synthesis.[1] Its significance lies in the triflate moiety (-OTf), which is an exceptional leaving group. This property makes the molecule a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Aryl triflates like this one are often preferred over traditional aryl halides due to their higher reactivity, which can lead to faster reactions and milder conditions.[2][3]

While its reactivity is advantageous for chemical synthesis, it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and field-proven practices. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Section 1: Hazard Identification and Risk Profile

The first step in any self-validating safety protocol is a complete understanding of the chemical's intrinsic hazards. This compound is classified as an irritant.[4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for hazard communication. The classification for this compound is summarized below.

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritation.[4][5][6]Warning
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation.[4][5][6]Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[4][5][7]Warning

Data compiled from multiple safety data sheets.[4][5][6]

Expert Insight: The H335 classification is particularly important for researchers. While skin and eye irritation are immediate contact hazards, respiratory irritation from inhaling dust or aerosols can lead to delayed or persistent effects.[7] The causality is the material's ability to irritate the mucous membranes of the upper respiratory tract.[7] Therefore, engineering controls designed to minimize inhalation are not just recommended, they are critical.

Chemical and Physical Properties

A substance's physical properties are directly linked to its handling requirements.

PropertyValueSource
CAS Number 66107-27-7[4]
Molecular Formula C₈H₇F₃O₄S[8]
Molecular Weight 256.20 g/mol
Appearance Colorless to light yellow/orange clear liquid[1][9]
Boiling Point 125°C / 18 mmHg[1]
Density 1.416 g/cm³[1]

Section 2: The Core Protocol - Safe Handling and Engineering Controls

Safe handling is a system of overlapping controls designed to minimize exposure. This protocol is built on the hierarchy of controls, prioritizing engineering solutions over procedural ones and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[6] This is non-negotiable. The fume hood contains vapors and potential aerosols, directly addressing the H335 respiratory irritation hazard.[4][7]

Facilities must also be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[7][10] This is a critical validation step; in the event of a primary control failure, these systems provide immediate decontamination to mitigate the severity of an exposure.

Procedural Controls and Work Practices
  • Avoid All Personal Contact : This is the guiding principle. Avoid breathing vapors and direct contact with skin and eyes.[4][10]

  • Ventilation : Always handle the substance in a well-ventilated area, specifically a chemical fume hood.[4][7]

  • Moisture Sensitivity : Avoid contact with moisture.[4][7] The triflate group can be susceptible to hydrolysis, which would not only consume the reagent but could also form triflic acid, a strong, corrosive acid.[11]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in the laboratory.[4][7]

  • Clothing : Contaminated work clothes should be laundered separately before reuse.[4] Any clothing that is penetrated by the chemical should be removed immediately.[12]

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is not a substitute for robust engineering and procedural controls but is essential for protecting the user from residual risk and in the case of an accident.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes. A face shield, worn over goggles, offers a secondary layer of protection for the entire face, which is critical when handling irritants.[7][13]
Skin (Hands) Chemical-Resistant GlovesNitrile or neoprene gloves are commonly used. However, it is crucial to consult the glove manufacturer's resistance chart for the specific chemical and breakthrough time. Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[14]
Skin (Body) Laboratory Coat / Chemical-Resistant SuitA standard lab coat provides a basic barrier. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is recommended.[15]
Respiratory Air-Purifying Respirator (if needed)Under normal use in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosolization outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used as part of a comprehensive respiratory protection program.[7][13]

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the reagent and ensuring the safety of the laboratory.

  • Container : Keep containers securely sealed when not in use to prevent exposure to moisture and air.[4][7] Store in the original manufacturer's packing or a compatible polyethylene or polypropylene container.[4]

  • Conditions : Store in a cool, dry, and well-ventilated area.[7][16] A recommended storage temperature is often 2-8°C.[1]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[7]

Section 5: Emergency Procedures - A Self-Validating Response System

Preparedness is the key to mitigating the consequences of an incident. All personnel must be trained on these procedures.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Seek immediate medical attention.[4][12] Do not delay.
Skin Contact Flush skin with running water and soap, if available.[4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4][12]
Inhalation Remove the individual from the contaminated area to fresh air.[4][10] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[12] Seek medical attention.
Ingestion Immediately give a glass of water.[4] Do NOT induce vomiting. Contact a Poison Information Center or a doctor for advice.[4]
Spill Response Protocol
  • Evacuate : Clear the area of all non-essential personnel and move upwind.[4]

  • Alert : Inform the area supervisor and emergency response team.

  • Protect : Wear appropriate PPE, including respiratory protection if necessary.

  • Contain : Stop the leak if it is safe to do so. Contain the spill using inert materials like sand, earth, or vermiculite.[4][10]

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[4]

  • Decontaminate : Wash the spill area and prevent runoff from entering drains.[4] Decontaminate all equipment used in the cleanup before storage or reuse.[4]

Firefighting Measures
  • Hazards : The substance itself is not considered a significant fire risk and is non-combustible.[4] However, containers may burn, and thermal decomposition can release corrosive and irritating fumes, including carbon oxides, sulfur oxides, and hydrogen fluoride.[4][17]

  • Extinguishing Media : There is no restriction on the type of extinguisher. Use media suitable for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, or foam).[4][16]

  • Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes.[4][10][16] Cool fire-exposed containers with a water spray from a protected location.[4]

Visualization: Integrated Safety Workflow

The following diagram illustrates the logical flow for establishing a safe handling protocol for this compound. This workflow ensures that all aspects of safety are considered before work begins.

cluster_planning Phase 1: Planning & Assessment cluster_controls Phase 2: Implementation of Controls cluster_execution Phase 3: Execution & Response risk_assessment 1. Risk Assessment (Identify Hazards: H315, H319, H335) control_selection 2. Control Selection risk_assessment->control_selection emergency_prep 9. Emergency Preparedness (Spill Kit, First Aid Training) risk_assessment->emergency_prep eng_controls 3. Engineering Controls (Fume Hood, Eyewash/Shower) control_selection->eng_controls Primary admin_controls 4. Administrative Controls (SOPs, Training) control_selection->admin_controls Procedural ppe 5. Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) control_selection->ppe Final Barrier sds_review Review Safety Data Sheet (SDS) sds_review->risk_assessment handling 6. Safe Handling Procedure (In Fume Hood, Avoid Moisture) eng_controls->handling admin_controls->handling ppe->handling storage 7. Proper Storage (Sealed, Cool, Dry) handling->storage disposal 8. Waste Disposal (Labeled Container) handling->disposal storage->disposal

Caption: Integrated workflow for safe handling of this compound.

References

physical and chemical properties of 4-Methoxyphenyl triflate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxyphenyl Triflate: Properties, Synthesis, and Applications

Abstract

4-Methoxyphenyl trifluoromethanesulfonate, commonly known as 4-methoxyphenyl triflate, is a versatile and highly reactive organosulfur compound. Its prominence in modern organic synthesis stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, which serves as an excellent leaving group. This property renders it a superior alternative to traditional aryl halides in a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and key applications of 4-methoxyphenyl triflate, with a focus on its role in the formation of carbon-carbon and carbon-nitrogen bonds. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Properties

4-Methoxyphenyl triflate is typically a colorless to light yellow or orange liquid at room temperature, a property that facilitates its handling and dispensing in laboratory settings. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methoxyphenyl Triflate

PropertyValueReference(s)
IUPAC Name (4-methoxyphenyl) trifluoromethanesulfonate[1]
Synonyms 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester[1]
CAS Number 66107-29-7[1]
Molecular Formula C₈H₇F₃O₄S[1]
Molecular Weight 256.20 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 125 °C at 18 mmHg[2]
Density 1.416 g/mL[2]
Refractive Index 1.454[2]
Solubility While quantitative data is scarce, it is expected to be soluble in common organic solvents like dichloromethane (DCM), diethyl ether, toluene, and tetrahydrofuran (THF). It is insoluble in water and will likely hydrolyze upon contact.[3][4]
Spectral Data Analysis

Table 2: Expected Spectroscopic Data for 4-Methoxyphenyl Triflate

TechniqueExpected Characteristic Signals
¹H NMR δ (ppm): ~7.2 (d, 2H, Ar-H ortho to -OTf), ~7.0 (d, 2H, Ar-H ortho to -OCH₃), ~3.8 (s, 3H, -OCH₃).
¹³C NMR δ (ppm): ~160 (Ar-C-OCH₃), ~145 (Ar-C-OTf), ~123 (Ar-CH ortho to -OTf), ~118.4 (q, ¹JCF ≈ 320 Hz, -CF₃), ~115 (Ar-CH ortho to -OCH₃), ~56 (-OCH₃).[5][6][7]
¹⁹F NMR δ (ppm): ~-73 to -79 (s, 3F, -CF₃).[8][9]
IR ν (cm⁻¹): ~3080-3000 (Ar C-H stretch), ~2950-2840 (Aliphatic C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1420 & ~1210 (S=O stretch), ~1250 & ~1030 (C-O stretch), ~1140 (C-F stretch).[10][11][12]
Mass Spec (EI) Expected [M]⁺ at m/z = 256. Fragments may correspond to the loss of SO₂CF₃ or other characteristic cleavages.[13][14]

Synthesis of 4-Methoxyphenyl Triflate

The most common and reliable method for synthesizing aryl triflates is the reaction of the corresponding phenol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base.

Mechanism and Reagent Rationale

The synthesis proceeds via the activation of the phenolic hydroxyl group. Triflic anhydride is a powerful electrophile due to the two strongly electron-withdrawing triflate groups.[2] A base, typically pyridine or triethylamine, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. However, the role of pyridine is more complex than simply acting as an acid scavenger. It can react with triflic anhydride to form the highly reactive intermediate, N-(trifluoromethylsulfonyl)pyridinium triflate.[15] This intermediate is then readily attacked by the phenol to furnish the desired aryl triflate. The use of an anhydrous solvent like dichloromethane (DCM) is critical, as triflic anhydride is highly moisture-sensitive and will rapidly hydrolyze to the unreactive triflic acid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification phenol 4-Methoxyphenol dissolve Dissolve Phenol in DCM under Inert Atmosphere phenol->dissolve tf2o Triflic Anhydride (Tf₂O) add_tf2o Add Tf₂O Dropwise tf2o->add_tf2o base Pyridine add_base Add Pyridine base->add_base solvent Anhydrous DCM solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_base add_base->add_tf2o react Stir at 0 °C to RT add_tf2o->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (optional) concentrate->purify product 4-Methoxyphenyl Triflate purify->product SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂(OTf) Pd0->ArPdX Ar-OTf Transmet Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') ArPdX->ArPdAr [Ar'-B(OH)₃]⁻ ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArOTf Ar-OTf ArBOH Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ ArBOH->Borate + OH⁻ Base Base (e.g., K₃PO₄) Product Ar-Ar'

References

The Pivotal Role of 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Synthesis: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Reagent, a Gateway to Molecular Complexity

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. 4-Methoxyphenyl trifluoromethanesulfonate, often abbreviated as 4-MeOPhOTf, has emerged as a critical tool, not merely as a reagent, but as a key enabler of powerful synthetic transformations. While it may not possess a "mechanism of action" in the traditional pharmacological sense, its chemical mechanism of action—its intrinsic reactivity—provides a robust platform for creating novel molecules.

This guide offers an in-depth exploration of the core mechanisms through which 4-MeOPhOTf exerts its synthetic utility. We will dissect its function as a triflating agent and demonstrate how this primary reactivity serves as a crucial entry point into the world of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development.[1]

Part 1: The Core Mechanism - Activation via Triflation

The principal function of this compound is to act as a triflating agent . This involves the transfer of its highly electrophilic trifluoromethanesulfonyl (triflyl or Tf) group to a nucleophile. The triflate group (-OTf) is one of the most effective leaving groups in organic chemistry due to the significant resonance stabilization of the resulting triflate anion (CF₃SO₃⁻).[2]

The primary mechanism involves the nucleophilic attack of a heteroatom, typically the oxygen of a phenol or alcohol, on the sulfur atom of the triflate group. This process transforms a poorly reactive hydroxyl group into a highly reactive triflate ester.

Causality in Action: Why Phenols?

Phenols are particularly common substrates for this transformation. The resulting aryl triflates are significantly more reactive than the corresponding aryl halides (like bromides or chlorides) in many subsequent reactions.[1] This enhanced reactivity profile allows for milder reaction conditions and broader substrate scope in complex syntheses.

Diagram: The Fundamental Triflating Mechanism

The following diagram illustrates the conversion of a generic phenol to an aryl triflate using this compound. The presence of a mild base is typically required to deprotonate the phenol, enhancing its nucleophilicity.

Cross_Coupling_Workflow Start Phenol (Starting Material) Step1 Step 1: Triflation Start->Step1 Intermediate Aryl Triflate (Activated Intermediate) Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 End Biaryl Product (Final Molecule) Step2->End Reagent1 4-MeOPhOTf, Base Reagent1->Step1 Reagents Reagent2 Arylboronic Acid, Pd Catalyst, Base Reagent2->Step2 Reagents

References

A Technical Guide to the Spectroscopic Characterization of 4-Methoxyphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data essential for the characterization of 4-Methoxyphenyl trifluoromethanesulfonate (also known as 4-Methoxyphenyl triflate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data, analysis of analogous structures, and fundamental spectroscopic principles to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this key synthetic intermediate.

Introduction: The Role and Structure of 4-Methoxyphenyl Triflate

This compound is a widely used reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, where the triflate group serves as an excellent leaving group.[1] Its molecular structure consists of a p-disubstituted benzene ring bearing a methoxy group (-OCH₃) and a trifluoromethanesulfonate (-OSO₂CF₃) group. The accurate identification and purity assessment of this compound are paramount for its successful application, making a thorough understanding of its spectroscopic signature indispensable.

The molecular formula is C₈H₇F₃O₄S, and its molecular weight is 256.20 g/mol .[2] This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS to provide a validated framework for its identification.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methoxyphenyl triflate, the substitution pattern on the aromatic ring gives rise to a highly characteristic set of signals.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum is defined by two main regions: the aromatic region and the aliphatic region (methoxy group). The para-substitution pattern leads to a symmetric molecule, simplifying the spectrum.

  • Aromatic Protons (H2, H3, H5, H6): The electron-donating methoxy group (-OCH₃) increases the electron density at the ortho (H2, H6) and para positions. Conversely, the potent electron-withdrawing triflate group (-OTf) decreases electron density, particularly at its ortho positions (H3, H5). This electronic push-pull effect results in a distinct splitting pattern. The protons ortho to the methoxy group (H2, H6) are expected to be upfield (lower ppm) compared to the protons ortho to the triflate group (H3, H5). Due to the symmetry, the spectrum will display two doublets, characteristic of an AA'BB' system.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H3 / H5 ~7.2 - 7.4 Doublet 2H Deshielded by adjacent electron-withdrawing -OTf group.
H2 / H6 ~6.9 - 7.1 Doublet 2H Shielded by adjacent electron-donating -OCH₃ group.

| -OCH₃ | ~3.85 | Singlet | 3H | Standard chemical shift for an aryl methoxy group. |

Note: The predicted values are based on analysis of similar structures, such as 4-chlorophenyl trifluoromethanesulfonate, which shows aromatic protons at δ 7.22-7.24 and 7.41-7.43 ppm.[3]

¹³C NMR Spectroscopy: A Deeper Structural Insight

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, only five distinct signals are expected for the core structure, plus one for the trifluoromethyl carbon.

  • Aromatic Carbons: The carbon attached to the methoxy group (C1) will be significantly shielded, appearing downfield. The carbon bearing the triflate group (C4) will also be downfield but influenced by the electronegative oxygen. The C2/C6 and C3/C5 carbons will have distinct shifts based on their proximity to the electron-donating and electron-withdrawing groups.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield, typically around 55-56 ppm.

  • Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms. It is expected to be in the range of 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (-OC H₃) ~160 Attached to electron-donating -OCH₃ group.
C4 (-OTf) ~148 Attached to electronegative -OTf group.
C3 / C5 ~123 Ortho to the -OTf group, deshielded.
C2 / C6 ~115 Ortho to the -OCH₃ group, shielded.
-OC H₃ ~56 Typical shift for an aryl methoxy carbon.

| -C F₃ | ~118 (quartet) | Characteristic shift and multiplicity for a -CF₃ group. |

Note: Predictions are based on known substituent effects and data from analogous compounds.[3][4]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is instrumental for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3050-3000 C-H Stretch Aromatic C-H Confirms the presence of the benzene ring.
~2950-2850 C-H Stretch Aliphatic C-H (-OCH₃) Confirms the presence of the methoxy group.
~1600, ~1500 C=C Stretch Aromatic Ring Characteristic skeletal vibrations of the benzene ring.
~1420-1380 S=O Stretch (asymmetric) Sulfonate (-SO₂-) Strong absorption, key indicator of the triflate group.
~1250-1200 C-F Stretch Trifluoromethyl (-CF₃) Very strong and characteristic absorption.
~1210 C-O-C Stretch (asymmetric) Aryl-Alkyl Ether Confirms the methoxy linkage to the ring.

| ~1140 | S=O Stretch (symmetric) | Sulfonate (-SO₂-) | Strong absorption, complements the asymmetric stretch. |

The combination of strong absorptions for S=O and C-F bonds provides a definitive fingerprint for the trifluoromethanesulfonate group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For 4-Methoxyphenyl triflate (MW = 256.20), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 256.00

  • Common Adducts (ESI):

    • [M+H]⁺: m/z = 257.01

    • [M+Na]⁺: m/z = 278.99

Plausible Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds under ionization. Key fragmentation patterns would include:

  • Loss of Trifluoromethyl Radical: Cleavage of the S-CF₃ bond would result in a fragment at m/z = 187.

  • Loss of SO₂: A common fragmentation for sulfonate esters can lead to the loss of sulfur dioxide (64 Da).

  • Cleavage of the Aryl-Oxygen Bond: Scission of the C-O bond of the ester would lead to ions corresponding to the methoxyphenyl cation (m/z = 107) and the triflate anion or its fragments.

  • Loss of Methyl Radical: Fragmentation of the methoxy group can result in the loss of a methyl radical (∙CH₃, 15 Da) from the molecular ion or subsequent fragments.

Experimental Protocols: A Self-Validating Workflow

To ensure the acquisition of reliable and reproducible data, standardized protocols must be followed.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation Prep_NMR Dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS Acq_NMR Acquire ¹H, ¹³C, DEPT on 400+ MHz Spectrometer Prep_NMR->Acq_NMR Prep_IR Apply thin film on NaCl or KBr plate Acq_IR Scan 4000-400 cm⁻¹ on FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve ~1 mg in 1 mL MeOH or ACN Acq_MS Infuse into ESI or EI source for MS and MS/MS Prep_MS->Acq_MS Proc_NMR Phase & Baseline Correction Peak Picking & Integration Acq_NMR->Proc_NMR Proc_IR Baseline Correction Peak Annotation Acq_IR->Proc_IR Proc_MS Mass Calibration Spectrum Interpretation Acq_MS->Proc_MS Confirm Correlate all spectral data with proposed structure Proc_NMR->Confirm Proc_IR->Confirm Proc_MS->Confirm

Caption: A standardized workflow for the complete spectroscopic characterization of this compound.

Step-by-Step Methodologies:
  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Methoxyphenyl triflate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Rationale: CDCl₃ is a standard solvent that dissolves the compound well. TMS provides a 0 ppm reference for accurate chemical shift determination.

  • IR Sample Preparation (Thin Film):

    • Place one drop of the neat liquid sample onto a salt (NaCl or KBr) plate.

    • Gently place a second salt plate on top to create a thin, uniform film.

    • Rationale: This solvent-free method is rapid and avoids interference from solvent absorption bands, providing a clear spectrum of the pure compound.

  • MS Sample Preparation (ESI):

    • Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

    • Create a dilute solution (~1-10 µg/mL) for infusion by diluting the stock solution with the same solvent.

    • Rationale: High dilution is necessary for electrospray ionization (ESI) to prevent source saturation and promote efficient ionization, leading to clean mass spectra.

Conclusion: An Integrated Spectroscopic Portrait

The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific 1,4-disubstitution pattern. IR spectroscopy provides unequivocal evidence for the key sulfonate, trifluoromethyl, and ether functional groups. Finally, mass spectrometry validates the molecular weight and offers insight into the compound's stability and fragmentation. Together, these techniques provide a robust and self-validating analytical package for any researcher utilizing this important synthetic building block.

References

commercial availability of 4-Methoxyphenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Methoxyphenyl trifluoromethanesulfonate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 66107-29-7). Beyond a simple catalog of suppliers, this document delves into the practical considerations of procurement, offers a validated protocol for in-house synthesis, and explores its primary application as a highly effective electrophile in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Physicochemical Properties

This compound, commonly referred to as 4-methoxyphenyl triflate, is a versatile organic reagent. Its structure features a triflate (-OTf) group, which is an excellent leaving group, attached to an anisole ring. This inherent reactivity makes it a superior alternative to traditional aryl halides in many catalytic processes.

PropertyValue
CAS Number 66107-29-7
Molecular Formula C₈H₇F₃O₄S
Molecular Weight 256.20 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[3][4]
Boiling Point 125 °C at 18 mmHg[4]
Density 1.416 g/cm³[4]
Refractive Index 1.454[4]
Synonyms Trifluoromethanesulfonic acid 4-methoxyphenyl ester, 4-Methoxyphenyl triflate[1][2][3]
InChI Key XSTNIRWDULKNJE-UHFFFAOYSA-N[1]

Commercial Availability and Procurement Strategy

This compound is readily available from numerous chemical suppliers, catering to a range of purity requirements and scales, from milligrams for initial screening to kilograms for pilot studies.

Major Commercial Suppliers

The following table summarizes the offerings from several key suppliers. Purity and available quantities are subject to change, and direct consultation with the supplier for the latest information is recommended.

SupplierTypical PurityCommon Grades & Quantities
TCI Chemicals >97.0% (GC)[3]Research grade (e.g., 5g, 25g). Bulk quantities available upon request.[3]
Sigma-Aldrich 97%Research grade.
J&K Scientific 98%Research grade.[1]
Aladdin Scientific >97.0% (GC)Offered in various sizes from 200mg to 100g and bulk.[2]
Apollo Scientific Not specifiedSupplier of fine chemicals.[5]
Procurement Workflow: A Scientist's Decision Matrix

Choosing the right supplier and grade is a critical first step. The decision process involves balancing purity, cost, and availability against the demands of the specific application.

Procurement_Workflow Define_Scale Define Scale: Screening vs. Production Assess_Purity Assess Purity Needs: >97% vs. >99% Define_Scale->Assess_Purity Supplier_Eval Evaluate Suppliers: Cost, Availability, Documentation Assess_Purity->Supplier_Eval Select_Supplier Select Optimal Supplier Supplier_Eval->Select_Supplier Request_Quote Request Quote & Lead Time Select_Supplier->Request_Quote Issue_PO Issue Purchase Order Request_Quote->Issue_PO QC_Check QC Incoming Material (e.g., NMR, GC-MS) Issue_PO->QC_Check Release_Material Release to Lab Inventory QC_Check->Release_Material Synthesis_Workflow Start Dissolve 4-methoxyphenol in anhydrous DCM Cool Cool to 0°C Start->Cool Add_Base Add Pyridine Cool->Add_Base Add_Tf2O Add Tf₂O dropwise Add_Base->Add_Tf2O React Warm to RT, stir 2-4h (Monitor by TLC) Add_Tf2O->React Workup Aqueous Workup (Quench, Wash) React->Workup Purify Dry, Concentrate & Purify via Chromatography Workup->Purify End Pure 4-Methoxyphenyl Trifluoromethanesulfonate Purify->End Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdOTf Ar-Pd(II)-OTf(L₂) OxAdd->ArPdOTf Transmetal Transmetalation ArPdOTf->Transmetal ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (4-Methoxybiphenyl) RedElim->Product ArOTf Ar-OTf (4-Methoxyphenyl triflate) ArOTf->OxAdd ArBOH2 Ar'-B(OH)₂ (Phenylboronic acid) ArBOH2->Transmetal Base Base Base->Transmetal

References

stability and storage conditions for 4-Methoxyphenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Methoxyphenyl Trifluoromethanesulfonate

Introduction

This compound, commonly referred to as 4-methoxyphenyl triflate (4-MeOPhOTf), is a pivotal reagent in modern organic synthesis. As an activated aryl triflate, its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (-OTf) group, which facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] It is a cornerstone intermediate for palladium-catalyzed cross-coupling methodologies such as the Suzuki, Heck, and Sonogashira reactions.[2][3][4] The successful execution of these sensitive transformations is, however, fundamentally dependent on the purity and integrity of the triflate reagent. Improper handling and storage can lead to degradation, compromising reaction yields and introducing impurities. This guide provides a comprehensive overview of the chemical principles governing the stability of 4-methoxyphenyl triflate, offering field-proven protocols for its storage and handling to ensure its continued efficacy in research and development.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent begins with its basic chemical and physical characteristics. These properties influence its handling requirements and reactivity profile.

PropertyValueReference(s)
Chemical Name This compound[5]
Synonyms 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester[6][7]
CAS Number 66107-29-7[5][6][7]
Molecular Formula C₈H₇F₃O₄S[7]
Molecular Weight 256.20 g/mol [7]
Appearance Colorless to light yellow/orange clear liquid[6][8]
Boiling Point 125°C / 18 mmHg[8]

Section 2: The Chemical Basis of Stability and Reactivity

The synthetic power of 4-methoxyphenyl triflate is intrinsically linked to its reactivity, which also defines its stability challenges. The electron-withdrawing nature of the trifluoromethyl group makes the triflate anion (TfO⁻) a highly stable, non-nucleophilic species, and therefore an excellent leaving group. This renders the sulfur atom susceptible to nucleophilic attack, with the primary degradation pathway being hydrolysis.

Primary Degradation Pathway: Hydrolysis

The paramount concern for the stability of 4-methoxyphenyl triflate is its sensitivity to moisture.[5][9][10] Water, even ambient humidity, can act as a nucleophile, attacking the electrophilic sulfur atom of the triflate ester. This reaction cleaves the S-O bond, leading to the formation of 4-methoxyphenol and trifluoromethanesulfonic acid (triflic acid).[11][12]

The accumulation of these degradation products has significant consequences:

  • Reduced Reagent Potency: The conversion of the active triflate to the corresponding phenol depletes the desired reagent, leading to lower reaction yields or complete reaction failure.

  • Reaction Interference: The generated 4-methoxyphenol can compete in subsequent reactions, leading to unwanted byproducts. The formation of highly acidic triflic acid can catalyze undesired side reactions or decompose other sensitive reagents in the reaction mixture.

reagent 4-Methoxyphenyl Trifluoromethanesulfonate products 4-Methoxyphenol + Trifluoromethanesulfonic Acid reagent->products  Hydrolysis moisture H₂O (Moisture) moisture->reagent

Figure 1: Primary hydrolytic degradation pathway of 4-Methoxyphenyl Triflate.

Incompatibilities

Beyond moisture, 4-methoxyphenyl triflate is incompatible with several classes of chemicals. These should be rigorously excluded during storage and handling:

  • Strong Oxidizing Agents: Can lead to unpredictable and potentially hazardous reactions.

  • Strong Acids and Bases: Can catalyze decomposition or react violently.[10][13][14]

Section 3: Recommended Storage Conditions

To preserve the chemical integrity of 4-methoxyphenyl triflate, a multi-faceted approach to storage is mandatory. The following conditions are based on a synthesis of safety data recommendations and best practices in synthetic chemistry.

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated) Reduces the kinetic rate of hydrolysis and other potential degradation pathways.[8]
Atmosphere Strictly Inert (Argon or Nitrogen) Prevents contact with atmospheric moisture, the primary cause of degradation. An inert gas blanket is essential.[9][10][13]
Container Tightly sealed, original manufacturer's bottle with a septum-lined cap. Prevents ingress of air and moisture. Polyethylene or polypropylene containers are often recommended.[5] Ensure the cap liner is intact and provides a positive seal.
Location Dry, well-ventilated, designated corrosives area. Ensures a low-humidity environment and proper containment in case of a leak.[5][9][13]
Light Store in an opaque outer container or dark location. While not as critical as moisture exclusion, protection from light is a general best practice for reactive organic reagents to prevent potential photolytic decomposition.[15]
Compatibility Store away from strong acids, bases, and oxidizing agents. Prevents accidental contact with incompatible materials that can cause rapid decomposition.[10][13][14]

Section 4: Standard Operating Protocol for Handling and Aliquoting

A self-validating protocol for handling ensures that the reagent's purity is maintained from the first use to the last. Casual handling is the most common vector for contamination and degradation.

Objective: To withdraw a precise volume of the reagent without compromising the integrity of the bulk material.

Required Equipment:

  • Chemical fume hood

  • Inert gas source (Argon or Nitrogen) with manifold

  • Dry, gas-tight syringes and needles

  • Oven-dried glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, appropriate chemical-resistant gloves (e.g., nitrile).[5][9]

Step-by-Step Methodology:

  • Equilibration: Remove the reagent bottle from refrigerated storage and allow it to warm to ambient temperature in a desiccator for at least 30-60 minutes. Causality: This crucial step prevents condensation of atmospheric moisture onto the cold bottle surface and inside the cap threads upon opening.

  • Inert Atmosphere Preparation: Place the sealed bottle, syringes, and needles in the chemical fume hood. Purge the inert gas line to ensure dryness.

  • Establish Inert Environment: Pierce the bottle's septum with a needle connected to the inert gas line (venting through a second "outlet" needle) to create a positive pressure of inert gas.

  • Withdraw Reagent: Use a separate, dry, gas-tight syringe to pierce the septum. Flush the syringe with the inert headspace gas 2-3 times. Then, carefully draw the desired volume of the liquid reagent.

  • Transfer: Dispense the reagent directly into the reaction vessel, which should also be under an inert atmosphere.

  • Storage Resealing: Remove the syringe and gas needles. To ensure a long-term seal, wrap the cap and neck of the bottle with Parafilm® before returning it to refrigerated storage.

  • Decontamination: Quench any residual reagent in the syringe and needles with a suitable solvent (e.g., isopropanol) before cleaning.

Section 5: Recognizing and Managing Degradation

Vigilance is key to avoiding the use of compromised material.

  • Visual Inspection: The pure reagent is a colorless to pale yellow/orange liquid.[6][8] A significant darkening of color to brown or black is a strong indicator of decomposition.

  • Precipitate Formation: The formation of a solid precipitate may indicate the presence of 4-methoxyphenol, a product of hydrolysis which is solid at room temperature.

  • Olfactory Signs: While direct inhalation should always be avoided[5], a sharp, acidic odor may indicate the formation of triflic acid due to significant hydrolysis.

If degradation is suspected, it is strongly advised to discard the reagent. Using compromised material will invariably lead to poor results and complicates the analysis of reaction outcomes. Disposal must follow institutional and local regulations for hazardous chemical waste.[5]

Section 6: Workflow for Stability Assessment and Storage

The following diagram outlines the decision-making process for a researcher from receipt to use, ensuring the long-term stability of this compound.

cluster_0 Receiving & Initial Assessment cluster_1 Storage & Handling cluster_2 Troubleshooting & Disposal receive Receive Compound inspect_seal Inspect Container Seal receive->inspect_seal inspect_appearance Inspect Appearance inspect_seal->inspect_appearance Seal Intact quarantine Quarantine & Label 'Suspected Degradation' inspect_seal->quarantine Seal Broken store Store at 2-8°C Under Inert Atmosphere inspect_appearance->store Colorless/Pale Yellow No Precipitate inspect_appearance->quarantine Dark Color or Precipitate Present prepare_use Prepare for Use (Equilibrate, Inert Gas) store->prepare_use use_reaction Use in Reaction prepare_use->use_reaction use_reaction->store Reseal & Store dispose Dispose via EHS Protocols quarantine->dispose

Figure 2: Decision workflow for handling and storage of 4-Methoxyphenyl Triflate.

Conclusion

This compound is a highly effective but sensitive reagent whose utility is directly proportional to its purity. The central principle governing its stability is the rigorous exclusion of moisture to prevent hydrolysis. By implementing the stringent storage conditions and meticulous handling protocols detailed in this guide—namely, refrigerated storage under a dry, inert atmosphere and the use of proper inert gas techniques during transfer—researchers can ensure the reagent's integrity. This disciplined approach is not merely procedural; it is a necessary component of experimental design that safeguards against reagent degradation, enabling reproducible and successful outcomes in complex organic synthesis.

References

Methodological & Application

Application Notes & Protocols: Leveraging 4-Methoxyphenyl Trifluoromethanesulfonate in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditionally employing organohalides, the use of pseudohalides, such as aryl trifluoromethanesulfonates (triflates), has significantly expanded the reaction's scope and versatility.[1][2] This guide provides an in-depth analysis of 4-methoxyphenyl trifluoromethanesulfonate, an electron-rich aryl triflate, as a highly effective electrophile in palladium-catalyzed Suzuki reactions. We will explore the mechanistic underpinnings, key advantages, detailed experimental protocols, and the strategic considerations necessary for its successful application in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and materials science.[3][4]

The Strategic Advantage of Aryl Triflates

Aryl triflates serve as powerful alternatives to aryl halides in Suzuki cross-coupling reactions for several compelling reasons:

  • Accessibility from Phenols: Aryl triflates are readily synthesized from widely available and often inexpensive phenol precursors, providing a strategic entry point where the corresponding halide may be difficult to access or costly.[4]

  • Enhanced Reactivity & Milder Conditions: The triflate group (OTf) is an excellent leaving group, often demonstrating higher reactivity than bromides and significantly higher reactivity than chlorides.[1] This enhanced reactivity frequently allows for coupling reactions to proceed under milder conditions, such as lower temperatures and shorter reaction times, which can be crucial for sensitive substrates.[4]

  • Orthogonal Reactivity for Sequential Couplings: The distinct reactivity profile of triflates compared to halides (reactivity order: R-I > R-OTf > R-Br >> R-Cl) enables chemoselective and sequential cross-coupling reactions on multifunctional scaffolds.[1] For instance, a catalyst system can be chosen to selectively react with a triflate group while leaving a bromide or chloride untouched, or vice-versa.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling of an aryl triflate proceeds through a well-established palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-oxygen bond of the this compound. This is typically the rate-determining step and results in the formation of a Pd(II) complex.[1]

  • Transmetalation: In this step, the organoboron species (e.g., phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the triflate group.[1][2] The choice of base is crucial for efficient transmetalation.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center. This forms the desired biaryl product (the new C-C bond) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Cycle Figure 1: Catalytic Cycle of Suzuki Coupling with Aryl Triflate Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar)Pd(II)(OTf)L₂ Pd0->OxAdd Oxidative Addition ArOTf 4-MeO-Ph-OTf (Aryl Triflate) ArOTf->OxAdd Product 4-MeO-Ph-R (Biaryl Product) Product->Pd0 Reductive Elimination Transmetal Transmetalation Complex (Ar)Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Product Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->Transmetal Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Combine Reactants: Aryl Triflate, Boronic Acid, Base catalyst Add Pd(OAc)₂ / PCy₃ Catalyst System start->catalyst inert Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent Add Degassed Solvent (Dioxane) inert->solvent react Heat to 80 °C (1-4 hours) solvent->react workup Cool, Dilute & Wash (EtOAc / Water) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product: 4-Methoxybiphenyl purify->product

References

The Versatility of 4-Methoxyphenyl Trifluoromethanesulfonate in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic selection of electrophiles is paramount to the success of catalytic cross-coupling reactions. Among the diverse array of electrophilic partners, aryl trifluoromethanesulfonates (triflates) have emerged as highly valuable and versatile alternatives to traditional aryl halides. This guide provides an in-depth exploration of 4-methoxyphenyl trifluoromethanesulfonate, a readily accessible and reactive aryl triflate, in a variety of palladium-catalyzed transformations. We will delve into the mechanistic underpinnings that govern its reactivity and present detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

The Advantage of the Triflate: Reactivity and Accessibility

Aryl triflates, such as this compound, are easily synthesized from the corresponding phenols, which are abundant and often more readily available than their aryl halide counterparts.[1] The triflate group (–OTf) is an excellent leaving group due to the high stability of the trifluoromethanesulfonate anion, a consequence of the strong electron-withdrawing nature of the three fluorine atoms and the resonance delocalization of the negative charge. This inherent reactivity often translates to milder reaction conditions and faster reaction times compared to less reactive electrophiles like aryl chlorides or even bromides.[1]

The reactivity of aryl triflates in the key oxidative addition step of many catalytic cycles is a crucial factor. Mechanistic studies have shown that the oxidative addition of aryl triflates to a Pd(0) center is a facile process, leading to the formation of a Pd(II) complex, which then proceeds through the catalytic cycle.[2]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and 4-methoxyphenyl triflate serves as an excellent electrophile for this transformation. Its higher reactivity often leads to improved yields and shorter reaction times under optimized conditions when compared to aryl halides.[1]

Comparative Performance Data

The choice of electrophile can significantly impact the outcome of a Suzuki-Miyaura coupling. The following table provides a comparative overview of key performance indicators for the synthesis of 4-methoxybiphenyl from either 4-methoxyphenyl triflate or 4-bromoanisole.

ParameterMethod A: 4-Methoxyphenyl TriflateMethod B: 4-BromoanisoleNotes
Typical Yield 85-95%74-91%The triflate route can achieve slightly higher yields.[1]
Reaction Time 1-4 hours1-12 hoursAryl triflates often exhibit faster kinetics.[1]
Reaction Temp. Room Temp. to 80 °C50-100 °CMilder conditions are often sufficient for the more reactive triflate.[1]
Catalyst Pd(OAc)₂ / PCy₃Pd(OAc)₂ or Pd/CThe choice of phosphine ligand can be critical for optimal performance.[1]
Base K₃PO₄ or KFK₂CO₃ or Na₂CO₃The base plays a crucial role in activating the boronic acid.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 4-methoxyphenyl triflate, phenylboronic acid, and K₃PO₄ in a Schlenk flask. prep2 Add Pd(OAc)₂ and PCy₃ ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas (e.g., Argon). prep2->prep3 prep4 Add degassed solvent (e.g., dioxane or toluene). prep3->prep4 react1 Heat the mixture to 80 °C and stir for 1-4 hours. prep4->react1 react2 Monitor progress by TLC or GC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Dilute with ethyl acetate and wash with water and brine. workup1->workup2 workup3 Dry the organic layer over Na₂SO₄ and concentrate. workup2->workup3 workup4 Purify by column chromatography on silica gel. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-Methoxybiphenyl

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Tricyclohexylphosphine (PCy₃) (2-6 mol%)

  • Anhydrous dioxane or toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[1]

  • Add the palladium catalyst, Pd(OAc)₂ (1-3 mol%), and the phosphine ligand, PCy₃ (2-6 mol%).[1]

  • Evacuate the flask and backfill with the inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Add the degassed solvent (dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and aryl triflates are excellent substrates for this reaction. The use of 4-methoxyphenyl triflate allows for the coupling of a wide range of primary and secondary amines to the anisole core, a common motif in pharmaceuticals and functional materials.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTf pd2_complex Ar-Pd(II)(OTf)Lₙ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂ Base pd_amido_complex Ar-Pd(II)(NR₂)Lₙ amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of the aryl triflate to the Pd(0) catalyst.[2] The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (1.4 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP or a Buchwald ligand) (2-4 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of an inert gas, add the base (1.4 equiv), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk flask or reaction vial containing a magnetic stir bar.[2]

  • Add the amine (1.2 equiv) and this compound (1.0 equiv) to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl triflate.

  • Seal the reaction vessel and purge with an inert gas for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expanding the Toolkit: Other Catalytic Applications

The utility of 4-methoxyphenyl triflate extends beyond Suzuki and Buchwald-Hartwig reactions. It is a competent electrophile in a variety of other palladium-catalyzed transformations.

  • Heck Reaction: The Heck reaction, the coupling of an unsaturated halide or triflate with an alkene, can be effectively carried out using aryl triflates.[3][4] This provides a route to substituted styrenes and other vinylarenes.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate.[5][6] The use of 4-methoxyphenyl triflate enables the synthesis of arylalkynes, which are valuable building blocks in organic synthesis.

  • Carbonylation Reactions: Aryl triflates can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a nucleophile to form a variety of carbonyl compounds, such as esters, amides, and ketones.[7][8]

Conclusion

This compound is a highly effective and versatile electrophile in a wide range of palladium-catalyzed cross-coupling reactions. Its ready accessibility from 4-methoxyphenol and its high reactivity, stemming from the excellent leaving group ability of the triflate group, make it an attractive alternative to traditional aryl halides. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this valuable reagent in their own synthetic endeavors. As with any catalytic system, optimization of reaction conditions, including catalyst, ligand, base, and solvent, is often necessary to achieve the best results for a specific substrate combination.

References

The Versatile Role of 4-Methoxyphenyl Triflate in Modern C-C Bond Formation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Aryl Triflates in Catalytic Cross-Coupling

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1] Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a remarkably powerful and versatile tool. While aryl halides have traditionally dominated as coupling partners, aryl triflates, such as 4-methoxyphenyl trifluoromethanesulfonate (triflate), have gained significant traction as highly effective substitutes.[1][2]

Derived from readily available phenols, aryl triflates offer distinct advantages, including high reactivity which often allows for milder reaction conditions and faster reaction times compared to their halide counterparts.[1][3] The triflate group is an excellent leaving group, facilitating the crucial oxidative addition step in many catalytic cycles.[4][5] This guide provides an in-depth exploration of the application of 4-methoxyphenyl triflate in several key C-C bond-forming reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

I. The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.[1] The reaction of 4-methoxyphenyl triflate with an organoboron reagent, such as a boronic acid or ester, provides a direct and efficient route to substituted biphenyls.[6][7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 4-methoxyphenyl triflate to a palladium(0) complex, forming a palladium(II) intermediate. This step is often rate-determining.[5][8] The high reactivity of the triflate leaving group facilitates this process.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent is activated to form a boronate species, which then transfers its organic group to the palladium(II) complex, displacing the triflate group.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OTf)L2 Ar-Pd(II)(OTf)L2 Pd(0)L2->Ar-Pd(II)(OTf)L2 Oxidative Addition (Ar-OTf) Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Ar-Pd(II)(OTf)L2->Ar-Pd(II)-R'L2 Transmetalation (R'-B(OR)2, Base) Ar-Pd(II)-R'L2->Pd(0)L2 Reductive Elimination Product Ar-R' Ar-Pd(II)-R'L2->Product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate (Ar-OTf).

Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol outlines the Suzuki-Miyaura coupling of 4-methoxyphenyl triflate with phenylboronic acid.

Materials:

  • 4-Methoxyphenyl triflate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dioxane or Toluene, anhydrous and degassed

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (1-3 mol%) and tricyclohexylphosphine (2-6 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add degassed dioxane or toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxybiphenyl.

ParameterTypical Conditions for 4-Methoxyphenyl Triflate
Catalyst Pd(OAc)₂ or Pd₂(dba)₃
Ligand PCy₃ or P(t-Bu)₃
Base K₃PO₄, KF, or CsF
Solvent Dioxane, Toluene, or THF
Temperature Room Temperature to 80 °C
Reaction Time 1-4 hours
Typical Yield 85-95%[1]

II. The Heck Reaction: Olefin Arylation

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl electrophile with an alkene.[9] The use of 4-methoxyphenyl triflate in the Heck reaction allows for the synthesis of substituted styrenes and other vinylated arenes under relatively mild conditions.[10][11]

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9]

  • Oxidative Addition: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of 4-methoxyphenyl triflate to a Pd(0) catalyst.[10]

  • Olefin Coordination and Migratory Insertion: The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the arylated alkene product and a hydridopalladium(II) species.

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated by reductive elimination of H-X (where X is the triflate anion) in the presence of a base.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OTf)L2 Ar-Pd(II)(OTf)L2 Pd(0)L2->Ar-Pd(II)(OTf)L2 Oxidative Addition (Ar-OTf) Alkene_Complex Ar-Pd(II)(OTf)L(Alkene) Ar-Pd(II)(OTf)L2->Alkene_Complex Alkene Coordination Alkyl_Pd (R-CH2-CH(Ar))-Pd(II)(OTf)L Alkene_Complex->Alkyl_Pd Migratory Insertion Hydrido_Pd H-Pd(II)(OTf)L2 Alkyl_Pd->Hydrido_Pd β-Hydride Elimination Product Ar-CH=CHR Alkyl_Pd->Product Hydrido_Pd->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle for the Heck reaction of an aryl triflate (Ar-OTf) with an alkene.

General Protocol for the Heck Reaction

Materials:

  • 4-Methoxyphenyl triflate

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, BINAP)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 4-methoxyphenyl triflate (1.0 equiv), the alkene (1.2-1.5 equiv), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

ParameterTypical Conditions
Catalyst Pd(OAc)₂ or PdCl₂
Ligand PPh₃, P(o-tol)₃, BINAP
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Dioxane
Temperature 80-120 °C
Reaction Time 6-24 hours

III. The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl electrophile with a terminal alkyne.[12][13] 4-Methoxyphenyl triflate is an excellent substrate for this transformation, often exhibiting high reactivity.[12][14]

Mechanistic Pathway

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]

  • Palladium Cycle: This cycle is analogous to the Suzuki and Heck reactions, involving oxidative addition of the aryl triflate to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination to give the arylalkyne product and regenerate the Pd(0) catalyst.[12]

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[13]

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OTf)L2 Ar-Pd(II)(OTf)L2 Pd(0)L2->Ar-Pd(II)(OTf)L2 Oxidative Addition (Ar-OTf) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(OTf)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product_Pd Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Product_Pd Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu(I)X->Cu-C≡CR Deprotonation (Base) Cu-C≡CR->Ar-Pd(II)(OTf)L2 Alkyne H-C≡CR Alkyne->Cu-C≡CR

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Standard Protocol for Sonogashira Coupling

Materials:

  • 4-Methoxyphenyl triflate

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure: [13]

  • Reaction Setup: To a Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the base (2.0-3.0 equiv), and the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, DIPA, or Piperidine
Solvent THF, DMF, or Toluene
Temperature Room Temperature to 60 °C
Reaction Time 2-12 hours

IV. The Stille Coupling: Versatility with Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic electrophile, and it is known for its tolerance of a wide variety of functional groups.[15][16] 4-Methoxyphenyl triflate serves as an effective electrophile in this reaction.

Mechanistic Cycle

The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura reaction and involves oxidative addition, transmetalation, and reductive elimination.[15]

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with 4-methoxyphenyl triflate.

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) center. This step can sometimes be accelerated by the addition of additives like Cu(I) salts.[17]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble and Dry Glassware Inert Establish Inert Atmosphere Setup->Inert Reagents Weigh and Add Solid Reagents Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Liquid_Reagents Add Liquid Reagents Solvent->Liquid_Reagents Heat_Stir Heat and Stir Liquid_Reagents->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify

Caption: A generalized workflow for performing C-C cross-coupling reactions.

General Protocol for the Stille Coupling

Materials:

  • 4-Methoxyphenyl triflate

  • Organostannane (e.g., tributyl(phenyl)tin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., THF, DMF, Toluene)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure: [15][17]

  • Reaction Setup: In a flame-dried flask, dissolve 4-methoxyphenyl triflate (1.0 equiv) and the organostannane (1.1-1.2 equiv) in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and any ligand or additive.

  • Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and stir until completion.

  • Workup: After cooling, the reaction mixture can be worked up in several ways. A common method is to add a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate the tin byproducts as a filterable solid.

  • Extraction: Filter the mixture and extract the filtrate with an organic solvent.

  • Washing, Drying, and Concentration: Wash the organic phase, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/ligand
Ligand PPh₃, AsPh₃, or bulky, electron-rich phosphines
Additive LiCl or CuI
Solvent THF, DMF, Toluene, or Dioxane
Temperature 50-100 °C
Reaction Time 4-24 hours

V. Troubleshooting and Considerations

  • Low Yields: Incomplete reaction can be due to catalyst deactivation, insufficient degassing, or impure reagents. Ensure all components are pure and the reaction is performed under a strict inert atmosphere. Increasing catalyst loading or changing the ligand may improve yields.

  • Side Reactions: Homocoupling of the organometallic reagent can occur, especially in Suzuki and Stille couplings. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents.

  • Removal of Byproducts: The removal of tin byproducts in the Stille reaction can be challenging. The KF workup is generally effective. For boronic acid byproducts in the Suzuki coupling, an aqueous base wash is typically sufficient.

VI. Conclusion

4-Methoxyphenyl triflate is a highly valuable and reactive substrate for a variety of palladium-catalyzed C-C bond-forming reactions. Its ease of preparation from 4-methoxyphenol and its high reactivity make it an attractive alternative to aryl halides. By understanding the underlying mechanisms and following well-established protocols, researchers can effectively utilize this versatile reagent to construct complex molecular frameworks essential for drug discovery and materials science.

VII. References

  • Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society.

  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society.

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

  • Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. ACS Publications.

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.

  • Amatore, C., Jutand, A., & M'Barki, M. A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium Complexes. Organometallics.

  • Wikipedia. (2023). Heck reaction.

  • Amatore, C., Jutand, A., & M'Barki, M. A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cati. American Chemical Society.

  • Jutand, A., & Mosleh, A. (1997). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate.

  • ResearchGate. (n.d.). 4. Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates.

  • Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics.

  • Wang, C., & Rueping, M. (2019). Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates. The Journal of Organic Chemistry.

  • Morken, J. P., et al. (2009). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. PMC - NIH.

  • NROChemistry. (n.d.). Stille Coupling.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Neufeldt, S. R., & Sanford, M. S. (2015). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Angewandte Chemie International Edition.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.

  • Wikipedia. (2023). Sonogashira coupling.

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115.

  • Artuso, E., et al. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.

  • Billingsley, K. L., & Buchwald, S. L. (2007). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC - NIH.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Phenyl Trifluoromethanesulfonate. BenchChem.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Gholinejad, M., & Far, M. A. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.

  • Neufeldt, S. R., & Sanford, M. S. (2015). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed.

  • Techeordie. (n.d.). The Role of Triflate Reagents in Modern Organic Synthesis.

  • Groves, J. T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research.

  • Lee, E., & Sanford, M. S. (2012). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC - NIH.

  • Kuhlmann, E., et al. (2011). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI.

  • Smith, A. W., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Symmetry.

  • Togni, A., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. NIH.

  • Wang, F., & Yu, J. Q. (2019). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. ResearchGate.

  • De Borggraeve, W. M., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Lirias.

  • Darses, S., & Genet, J. P. (2008). C–C Bond Formation by Cross-Coupling. OUCI.

References

Application Notes & Protocols: The Strategic Use of 4-Methoxyphenyl Trifluoromethanesulfonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Halides - The Rise of Aryl Triflates in Drug Discovery

In the intricate world of medicinal chemistry, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. For decades, aryl halides have been the workhorses for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[1][2] However, the landscape is evolving. Aryl trifluoromethanesulfonates (triflates), such as 4-Methoxyphenyl Trifluoromethanesulfonate , have emerged as powerful and versatile alternatives.[3]

This guide delves into the strategic applications of this compound (4-MeOPhOTf), not as a triflating agent itself, but as a highly reactive and adaptable coupling partner. The triflate group (-OTf) is one of nature's best leaving groups, a property that medicinal chemists leverage to drive reactions under milder conditions, accelerate discovery, and unlock new synthetic pathways.[4] We will explore why a researcher might choose this substrate over a traditional aryl halide and provide detailed protocols for its use in key transformations that are fundamental to the synthesis of bioactive molecules.[5]

Part 1: The Strategic Advantage of 4-Methoxyphenyl Triflate

The choice of a substrate in a cross-coupling reaction is a critical decision that impacts yield, reaction time, and compatibility with other functional groups. Aryl triflates, readily synthesized from abundant phenol precursors, offer distinct advantages over their halide counterparts.[3][6]

Key Rationale for Employing an Aryl Triflate:

  • Enhanced Reactivity: The triflate anion (CF₃SO₃⁻) is exceptionally stable, making the -OTf group a superior leaving group compared to bromide or chloride. This high reactivity often translates to faster reaction kinetics and the ability to use milder reaction conditions (e.g., lower temperatures), which is crucial for preserving sensitive functional groups in complex molecules.[3]

  • Expanded Substrate Scope: The vast commercial availability and structural diversity of phenols provide a rich pool of starting materials. A simple and high-yielding conversion of a phenol to a triflate significantly broadens the range of accessible building blocks for drug discovery programs.

  • Orthogonal Reactivity: In a molecule containing multiple potential coupling sites (e.g., an aryl chloride and an aryl triflate), the triflate can often be reacted selectively due to its higher reactivity.[7] This orthogonality is a powerful tool for sequential, site-specific derivatization of advanced intermediates.

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

To illustrate these advantages, the following table compares the typical performance of 4-Methoxyphenyl Triflate against its aryl bromide analogue, 4-Bromoanisole, in a standard Suzuki-Miyaura reaction with phenylboronic acid.

ParameterMethod A: 4-Methoxyphenyl TriflateMethod B: 4-BromoanisoleRationale & Insights
Typical Yield 85-95%74-91%The higher reactivity of the triflate often leads to more complete conversion and higher isolated yields under optimized conditions.[3]
Reaction Time 1-4 hours1-12 hoursThe oxidative addition of palladium to the C-OTf bond is generally faster than to the C-Br bond, significantly shortening reaction times.[3]
Reaction Temp. Room Temp. to 80 °C50-100 °CMilder thermal conditions are often sufficient for the more labile triflate group, benefiting substrate stability.[3]
Catalyst System Pd(OAc)₂ / PCy₃ or other bulky phosphinesPd(OAc)₂ or Pd/C with various ligandsWhile both require palladium, triflates often benefit from specific electron-rich, bulky phosphine ligands to facilitate the catalytic cycle.[3]
Base K₃PO₄ or KF (milder bases)K₂CO₃ or Na₂CO₃ (stronger bases often needed)The choice of base is critical. Milder bases are often sufficient for the more reactive triflate, enhancing functional group tolerance.[3]

Part 2: Core Applications and Experimental Protocols

4-Methoxyphenyl Triflate is a versatile substrate for a multitude of palladium-catalyzed cross-coupling reactions that are central to medicinal chemistry.[8]

Application 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development for creating biaryl structures.[8]

Protocol 1: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol details the coupling of 4-Methoxyphenyl Triflate with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene and Water (e.g., 5:1 ratio)

Procedure:

  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxyphenyl Triflate (1.0 equiv), Phenylboronic Acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and PCy₃ (0.04 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O 5:1).

    • Scientist's Note: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 4-methoxybiphenyl.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: - 4-MeOPhOTf - Phenylboronic Acid - K3PO4 - Pd(OAc)2 / PCy3 inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvents (Toluene/H2O) inert->solvent heat 4. Heat to 80 °C (1-4 hours) solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool and Quench (EtOAc / H2O) monitor->cool extract 7. Extract & Dry Organic Layer cool->extract purify 8. Purify via Column Chromatography extract->purify product Final Product: 4-Methoxybiphenyl purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Buchwald-Hartwig C-N Bond Formation

The formation of aryl-amine bonds is one of the most frequent transformations in medicinal chemistry, as the resulting structures are present in a vast number of FDA-approved drugs.[1]

Protocol 2: Synthesis of 4-(4-Methoxyphenyl)morpholine

This protocol provides a general method for the C-N coupling of 4-Methoxyphenyl Triflate.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (2.0 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Add 4-Methoxyphenyl Triflate (1.0 equiv) and anhydrous toluene. Finally, add morpholine (1.5 equiv).

    • Scientist's Note: The order of addition can be important. Premixing the catalyst, ligand, and base before adding the substrates can sometimes improve results. NaOtBu is highly hygroscopic and should be handled in an inert environment.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-12 hours, or until the starting material is consumed as indicated by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude material by silica gel chromatography to obtain the desired arylamine product.

Application 3: Sonogashira C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are versatile handles for further chemistry (e.g., click chemistry) or key pharmacophores themselves.

Protocol 3: Synthesis of 1-Methoxy-4-(phenylethynyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: Add 4-Methoxyphenyl Triflate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) to a dry flask under an inert atmosphere.

  • Solvent and Reagents: Add anhydrous THF, followed by triethylamine (TEA). Finally, add phenylacetylene (1.2 equiv) dropwise.

    • Rationale: Triethylamine acts as both the base to deprotonate the terminal alkyne and as the solvent in many cases. The use of a co-catalytic amount of copper(I) is characteristic of the Sonogashira reaction and is crucial for facilitating the transmetalation step.

  • Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The reaction is typically run in the dark to prevent light-induced side reactions.

  • Work-up: Once complete, filter the reaction mixture through celite to remove insoluble salts, washing with diethyl ether. Concentrate the filtrate.

  • Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography.

Part 3: Enabling Late-Stage Functionalization in Drug Discovery

One of the most powerful applications of the phenol-to-triflate conversion is in late-stage functionalization (LSF). In LSF, a complex, drug-like molecule is modified in the final stages of its synthesis. This allows chemists to rapidly generate a library of analogues from a common, advanced intermediate, which is invaluable for optimizing a compound's Structure-Activity Relationship (SAR).[9][10]

A phenolic hydroxyl group on a lead compound is an ideal handle for this strategy. Its conversion to a triflate "activates" that position for a wide array of cross-coupling reactions, allowing for the introduction of diverse chemical groups to probe the molecular target.

Diversification Strategy via Aryl Triflate Intermediate

G cluster_couplings Parallel Cross-Coupling Reactions cluster_products Diverse Analogue Library (for SAR) Lead_Phenol Lead Compound (with Phenol) Triflation Triflation (Tf2O, Pyridine) Lead_Phenol->Triflation Triflate_Intermediate Key Triflate Intermediate Triflation->Triflate_Intermediate Suzuki Suzuki (+ R-B(OH)2) Triflate_Intermediate->Suzuki Pd cat. Buchwald Buchwald-Hartwig (+ R2NH) Triflate_Intermediate->Buchwald Pd cat. Sonogashira Sonogashira (+ R-C≡CH) Triflate_Intermediate->Sonogashira Pd/Cu cat. Carbonylation Carbonylation (+ CO, ROH) Triflate_Intermediate->Carbonylation Pd cat. Analogue1 Analogue 1 (Biaryl) Suzuki->Analogue1 Analogue2 Analogue 2 (Arylamine) Buchwald->Analogue2 Analogue3 Analogue 3 (Arylalkyne) Sonogashira->Analogue3 Analogue4 Analogue 4 (Aryl Ester) Carbonylation->Analogue4

References

Application Notes & Protocols: Palladium-Catalyzed Reactions with 4-Methoxyphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Methoxyphenyl Trifluoromethanesulfonate in Cross-Coupling

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. While aryl halides have traditionally dominated as electrophilic partners, aryl trifluoromethanesulfonates (triflates) have emerged as highly effective and versatile alternatives.[1] Aryl triflates, such as this compound, are readily synthesized from inexpensive and widely available phenols, offering a strategic advantage over aryl halides which can be more complex to prepare.[2]

The triflate group (–OTf) is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion. This high reactivity often allows for cross-coupling reactions to proceed under milder conditions and with faster kinetics compared to the analogous aryl bromides or chlorides.[1][3] This guide provides an in-depth exploration of the application of 4-methoxyphenyl triflate in several key palladium-catalyzed reactions, offering mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a premier method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and material science.[4] The reaction couples an organoboron reagent (typically a boronic acid) with an organohalide or triflate.[5]

Mechanistic Rationale & Expert Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-oxygen bond of the 4-methoxyphenyl triflate. This is often the rate-determining step. The choice of ligand is critical here; electron-rich, bulky phosphine ligands (e.g., tricyclohexylphosphine, PCy₃) accelerate this step and stabilize the resulting Pd(II) complex.

  • Transmetalation : A base (e.g., K₃PO₄, KF) is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] This species then transfers its organic group (phenyl in this case) to the palladium center, displacing the triflate group.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (4-methoxybiphenyl) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl triflates.[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane or Toluene, anhydrous and degassed

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenyl triflate, phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and PCy₃ to the flask.

  • Atmosphere Control: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed dioxane or toluene via syringe to the flask. The typical concentration is 0.1-0.2 M with respect to the aryl triflate.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.[1]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary: Optimizing Reaction Conditions
ParameterCondition A (Triflate)Condition B (Bromide)Rationale & Insights
Precursor 4-Methoxyphenyl Triflate4-BromoanisoleTriflates are prepared from phenols; often more reactive.[1]
Typical Yield 85-95%74-91%The triflate's superior leaving group ability can lead to higher efficiency.[1]
Reaction Time 1-4 hours1-12 hoursFaster kinetics are commonly observed for aryl triflates.[1]
Temperature 80 °C80-100 °CMilder conditions are often sufficient for the more reactive C-OTf bond.[1]
Catalyst/Ligand Pd(OAc)₂ / PCy₃Pd(OAc)₂ / SPhosLigand choice is critical and substrate-dependent; bulky, electron-rich phosphines are excellent for triflates.[1][6]
Base K₃PO₄K₂CO₃The base facilitates the crucial transmetalation step. K₃PO₄ is often effective for triflates.[1]

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[2][7] The reaction couples an amine with an aryl electrophile, and aryl triflates are particularly effective substrates.[8]

Mechanistic Rationale & Expert Insights

The mechanism mirrors other cross-coupling reactions but with specific nuances for C-N bond formation.[2]

  • Oxidative Addition : A Pd(0) complex adds to the 4-methoxyphenyl triflate to generate a Pd(II) species. The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., DPPF, XPhos) are highly effective as they promote both oxidative addition and the subsequent reductive elimination.[6][9][10]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. This is often the rate-limiting step, and bulky ligands are known to accelerate it.[7]

B_H_Amination_Cycle

Protocol: Synthesis of N-(4-methoxyphenyl)aniline

This protocol is based on the seminal work by Hartwig and Buchwald on the amination of aryl triflates.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (3.3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup: In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and DPPF to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add toluene, followed by 4-methoxyphenyl triflate and aniline via syringe under a positive pressure of argon.

  • Atmosphere Control: Seal the tube and ensure the atmosphere is inert.

  • Reaction: Heat the mixture in an oil bath at 80-100 °C for 8-24 hours. Monitor for completion by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography. Expert Tip: In some cases, slow addition of the aryl triflate can prevent cleavage of the triflate and generation of the corresponding phenol byproduct.[8][9]

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

The Sonogashira Coupling

The Sonogashira reaction forms a C(sp²)–C(sp) bond between an aryl triflate and a terminal alkyne, a key transformation for accessing functionalized arylalkynes.[11] The reaction is typically co-catalyzed by palladium and copper(I).[12] The mechanism involves oxidative addition of the aryl triflate to Pd(0), followed by transmetalation with a copper(I) acetylide intermediate.[12]

The Heck Reaction

The Heck reaction couples the aryl triflate with an alkene to form a substituted alkene.[13] The mechanism proceeds via oxidative addition, migratory insertion of the alkene into the Aryl-Pd bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[4][13] Using an aryl triflate often favors a cationic pathway, which can influence the regioselectivity of the alkene insertion.[14]

General_Workflow

Conclusion

This compound is a highly valuable, reactive, and accessible electrophile for a range of essential palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to traditional aryl halides often allows for milder conditions, shorter reaction times, and higher yields. Mastery of the protocols and mechanistic principles outlined in this guide will empower researchers to efficiently construct complex molecular architectures critical to the advancement of chemical and pharmaceutical sciences.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Methoxyphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Triflates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the ability to form carbon-carbon and carbon-heteroatom bonds with precision is paramount. Aryl triflates (trifluoromethanesulfonates) have emerged as exceptionally versatile intermediates, serving as robust alternatives to traditional aryl halides in a myriad of cross-coupling reactions.[1] Their high reactivity, stemming from the triflate moiety being one of the most effective leaving groups known, often allows for milder reaction conditions and faster kinetics in transformations such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1]

This guide provides an in-depth, field-tested protocol for the synthesis of 4-methoxyphenyl triflate from the readily available 4-methoxyphenol. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a comprehensive, self-validating framework for execution, purification, and characterization.

Reaction Principle: The Mechanism of O-Triflation

The conversion of a phenol to an aryl triflate is a nucleophilic substitution reaction at the sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). The reaction is typically mediated by a non-nucleophilic base, such as pyridine, which plays a crucial dual role.

  • Deprotonation: Pyridine first deprotonates the acidic hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide ion.

  • Activation & Nucleophilic Attack: The highly electrophilic triflic anhydride is then attacked by the phenoxide. The exceptional electron-withdrawing capacity of the three fluorine atoms makes the sulfur atom of Tf₂O highly susceptible to nucleophilic attack.

  • Product Formation: This attack displaces one triflate group, forming the desired 4-methoxyphenyl triflate and pyridinium triflate as a salt byproduct.

The overall transformation is rapid and highly efficient when performed under anhydrous conditions at reduced temperatures to control the high reactivity of triflic anhydride.

Triflation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-MP 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Anion 4-MP->Phenoxide Deprotonation Pyr Pyridine Pyr->Phenoxide Tf2O Triflic Anhydride (Tf₂O) Product 4-Methoxyphenyl Triflate Tf2O->Product PyrH Pyridinium Ion Phenoxide->Product Nucleophilic Attack on S Salt Pyridinium Triflate Product->Salt

Caption: Mechanism of Pyridine-Mediated Triflation.

Materials and Reagent Properties

Successful execution of this protocol demands strict adherence to anhydrous conditions. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Reagents should be of high purity and handled with appropriate safety measures.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Key Properties & Hazards
4-MethoxyphenolC₇H₈O₂124.1453-55243Solid, harmful if swallowed/inhaled.[2]
Triflic Anhydride (Tf₂O)C₂F₆O₅S₂282.14-49.681-83Highly corrosive, reacts violently with water.[3]
PyridineC₅H₅N79.10-41.6115Flammable liquid, toxic, strong odor.
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Volatile, suspected carcinogen.

Detailed Experimental Protocol

This procedure is designed for a ~10 mmol scale and can be adjusted accordingly.

Safety First: Triflic anhydride is extremely corrosive and reacts violently with water, releasing toxic fumes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure an appropriate quenching agent (e.g., isopropanol, followed by water) is readily available.

protocol_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reagent Addition cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Oven-dry glassware B Assemble under N₂/Ar A->B C Dissolve 4-methoxyphenol (1.0 equiv) in anhydrous DCM B->C D Cool solution to 0 °C (ice-water bath) C->D E Add pyridine (1.2 equiv) Stir for 10 min D->E F Add Tf₂O (1.1 equiv) dropwise via syringe E->F G Maintain temp at 0 °C F->G H Warm to room temp. Stir for 2-4 hours G->H I Monitor by TLC H->I J Quench with H₂O I->J K Extract with DCM (x3) J->K L Wash organic layer: 1M HCl, sat. NaHCO₃, brine K->L M Dry over Na₂SO₄ L->M N Filter & concentrate M->N O Purify via flash column chromatography (Silica gel) N->O

Caption: Experimental Workflow for Triflate Synthesis.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) via syringe and stir until the solid is completely dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Base Addition: Add pyridine (0.97 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe. Stir the solution at 0 °C for 10 minutes.[1]

  • Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.85 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (pyridinium triflate) will form.[1][4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as 10:1 Hexanes:Ethyl Acetate. The starting phenol should have a low Rf value, while the product triflate will be significantly higher.

  • Quenching: Once the reaction is complete (disappearance of starting material), carefully quench the reaction by slowly adding 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL). This washing sequence removes residual pyridine, pyridinium salts, and unreacted anhydride.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford 4-methoxyphenyl triflate as a colorless oil. Typical yields range from 85-95%.[1]

Product Characterization

The identity and purity of the synthesized 4-methoxyphenyl triflate (CAS No: 66107-29-7) should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.18 (d, J = 9.2 Hz, 2H, Ar-H ortho to OTf)

    • δ 6.95 (d, J = 9.2 Hz, 2H, Ar-H ortho to OMe)

    • δ 3.82 (s, 3H, -OCH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 158.4 (Ar-C)

    • δ 142.9 (Ar-C)

    • δ 122.9 (Ar-CH)

    • δ 118.7 (q, JCF = 320.9 Hz, -CF₃)

    • δ 115.1 (Ar-CH)

    • δ 55.7 (-OCH₃)

(Note: NMR data referenced from supporting information of related synthetic procedures. Actual shifts may vary slightly based on solvent and instrument calibration.)

  • FT-IR (neat, cm⁻¹): Characteristic strong absorbances for S=O stretching (around 1420, 1210 cm⁻¹) and C-F stretching (around 1140 cm⁻¹).

Troubleshooting and Field Insights

  • Low Yield: The most common cause is moisture contamination. Ensure all glassware is rigorously dried and reagents are anhydrous. Tf₂O is highly sensitive and should be a fresh, clear liquid. If it is cloudy or colored, its quality may be compromised.

  • Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional small portion of Tf₂O (0.1 equiv) can be added. Ensure the pyridine stoichiometry is sufficient, as it is consumed during the reaction.

  • Dark Reaction Color: A dark brown or black reaction mixture can indicate decomposition, often from allowing the reaction to warm too quickly during the Tf₂O addition. Maintain strict temperature control.

  • Purification Issues: The pyridinium triflate salt is highly polar. The aqueous work-up is critical for its removal. If the crude product is difficult to purify, an additional aqueous wash may be beneficial.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of 4-methoxyphenyl triflate, a key building block for advanced organic synthesis. By understanding the underlying mechanism and adhering to the described experimental and safety procedures, researchers can confidently prepare this valuable intermediate for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Role of 4-Methoxyphenyl Triflate in Transition-Metal-Free Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of greener and more sustainable chemical methodologies, transition-metal-free coupling reactions have emerged as a powerful alternative to traditional metal-catalyzed transformations. This guide delves into the versatile role of 4-methoxyphenyl triflate, an easily accessible and highly reactive electrophile derived from the common phenol, 4-methoxyphenol. We will explore its application in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds without the need for transition metal catalysts. This document provides not only the theoretical underpinnings of the reaction mechanisms but also detailed, field-tested protocols to empower researchers in their synthetic endeavors.

Introduction: Beyond Palladium—The Imperative for Metal-Free Synthesis

For decades, transition metals, particularly palladium, have been the cornerstone of cross-coupling chemistry, enabling the construction of complex molecular architectures that are pivotal to pharmaceuticals, agrochemicals, and materials science.[1] However, the reliance on these metals is not without its drawbacks, including high costs, toxicity, and the often-challenging removal of metal residues from final products—a critical concern in drug development.[2]

Transition-metal-free coupling reactions offer a compelling solution to these challenges, promoting atom economy and reducing environmental impact.[3] Aryl triflates (ArOTf), valued for the exceptional leaving group ability of the trifluoromethanesulfonate (-OTf) group, have become key players in this arena. 4-Methoxyphenyl triflate, with its electron-donating methoxy group, presents unique reactivity profiles compared to its electron-deficient counterparts, opening avenues for novel bond-forming strategies.

This guide will focus on three primary modalities for the transition-metal-free activation of 4-methoxyphenyl triflate:

  • Microwave-Assisted Direct Nucleophilic Substitution: Leveraging microwave irradiation to accelerate reactions with nucleophiles in the absence of any catalyst or base.

  • Aryne-Mediated Couplings: Utilizing a strong base to generate a highly reactive 4-methoxybenzyne intermediate, which can be trapped by a variety of nucleophiles.

  • Photo-Induced Couplings: Employing light to promote bond formation, often through radical-based mechanisms.

Mechanistic Pathways: The "How" and "Why" of Reactivity

Understanding the underlying mechanisms is paramount for reaction optimization and troubleshooting. The reactivity of 4-methoxyphenyl triflate in the absence of transition metals is primarily governed by the reaction conditions, which dictate the operative pathway.

The Benzyne Pathway

One of the most powerful strategies for the functionalization of aryl triflates under metal-free conditions is through the formation of a benzyne intermediate. This is typically achieved by deprotonation of the aromatic proton ortho to the triflate leaving group using a strong, non-nucleophilic base. The subsequent elimination of the triflate anion generates the highly strained and electrophilic benzyne.

The electron-donating nature of the methoxy group in 4-methoxyphenyl triflate influences the regioselectivity of nucleophilic attack on the resulting 4-methoxybenzyne, generally directing the incoming nucleophile to the meta position.[4]

Benzyne Formation and Trapping cluster_0 Benzyne Formation cluster_1 Nucleophilic Trapping 4-MeO-PhOTf 4-Methoxyphenyl Triflate Intermediate Deprotonated Intermediate 4-MeO-PhOTf->Intermediate + Strong Base (e.g., NaNH2, KOtBu) - BH Benzyne 4-Methoxybenzyne Intermediate->Benzyne - OTf⁻ Product Coupled Product Benzyne->Product + Nucleophile (Nu⁻) Microwave-Assisted Amination Start 4-Methoxyphenyl Triflate + Amine (R₂NH) Conditions Microwave Irradiation High Temperature & Pressure Polar Solvent (e.g., NMP) Start->Conditions TransitionState Polarized Transition State Conditions->TransitionState Product N-Aryl Amine + HOTf TransitionState->Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 4-Methoxyphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving 4-methoxyphenyl trifluoromethanesulfonate. Aryl triflates are valuable substrates due to their ready accessibility from phenols, but their successful application in cross-coupling often requires careful optimization.[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 4-methoxyphenyl triflate resulting in a low yield?

A1: Low yields in the Suzuki coupling of 4-methoxyphenyl triflate can stem from several factors. The electron-donating nature of the methoxy group can make the aryl triflate less reactive compared to those with electron-withdrawing groups.[3] Common culprits for low yield include suboptimal catalyst-ligand combinations, inappropriate base or solvent selection, hydrolysis of the triflate starting material, and degradation of the boronic acid coupling partner. A systematic evaluation of each reaction component is crucial for identifying the root cause.

Q2: I'm observing a significant amount of 4-methoxyphenol as a byproduct. What's happening and how can I prevent it?

A2: The formation of 4-methoxyphenol is a clear indicator of the hydrolysis of your this compound starting material.[1][4][5] This is a common side reaction, particularly when using aqueous bases.[1][6] To mitigate this, consider the following strategies:

  • Employ Anhydrous Conditions: Using meticulously dried solvents and reagents can significantly suppress the hydrolysis of the triflate.

  • Select a Milder Base: Strong bases in the presence of water can accelerate triflate hydrolysis. Switching to a weaker, non-hydroxide base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) under anhydrous conditions can be beneficial.[6][7]

  • Lower the Reaction Temperature: If the coupling can proceed efficiently at a lower temperature, this can disfavor the hydrolysis side reaction.

Q3: Which catalyst and ligand system is generally recommended for the Suzuki coupling of an electron-rich aryl triflate like 4-methoxyphenyl triflate?

A3: For electron-rich aryl triflates, a catalyst system that is both highly active and promotes a fast rate of reductive elimination is essential. A common and effective starting point is the combination of a palladium(II) acetate (Pd(OAc)₂) precatalyst with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[7] Catalyst systems based on Pd₂(dba)₃ with these ligands are also highly effective. For particularly challenging couplings, considering pre-formed catalysts or advanced Buchwald ligands (e.g., XPhos, SPhos) is recommended.

Q4: My boronic acid seems to be decomposing. How can I address this?

A4: Boronic acids can be prone to degradation through processes like protodeboronation (hydrolysis back to the arene) or homocoupling.[3][8] To minimize these side reactions:

  • Thorough Degassing: Ensure your reaction mixture and solvent are rigorously deoxygenated before introducing the palladium catalyst. Oxygen can promote the homocoupling of the boronic acid.

  • Use of Boronic Esters: Pinacol esters or other boronic esters are often more stable than their corresponding boronic acids and can be less susceptible to protodeboronation.[3]

  • Use of Aryltrifluoroborates: Potassium aryltrifluoroborate salts are another class of organoboron reagents that are often more stable than boronic acids and less prone to protodeboronation.[9]

In-Depth Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

A lack of conversion points to a fundamental issue with the catalytic cycle. The following workflow can help diagnose the problem.

Troubleshooting Workflow for Low Conversion

G cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low/No Conversion Catalyst_Check Is the Catalyst Active? Start->Catalyst_Check Pd_Source Use fresh Pd(OAc)₂ or Pd₂(dba)₃. Consider a pre-catalyst. Catalyst_Check->Pd_Source No Base_Check Is the Base Effective? Catalyst_Check->Base_Check Yes Ligand_Oxidation Is the phosphine ligand oxidized? Use fresh, properly stored ligand. Pd_Source->Ligand_Oxidation Base_Solubility Ensure base solubility. Consider K₃PO₄ or Cs₂CO₃. Base_Check->Base_Solubility No Solvent_Check Is the Solvent Appropriate? Base_Check->Solvent_Check Yes Solvent_Choice Try alternative aprotic solvents (e.g., dioxane, toluene, THF). Solvent_Check->Solvent_Choice No Temp_Check Is the Temperature Optimal? Solvent_Check->Temp_Check Yes Temp_Increase Gradually increase temperature (e.g., 80-110 °C). Temp_Check->Temp_Increase No Boronic_Acid_Check Is the Boronic Acid degrading? Temp_Check->Boronic_Acid_Check Yes Boronic_Ester Switch to a more stable boronic ester (e.g., pinacol). Boronic_Acid_Check->Boronic_Ester Yes

Caption: A systematic workflow for troubleshooting low conversion in Suzuki couplings.

1.1. Catalyst and Ligand Inactivity

  • The Problem: The palladium catalyst may not be in its active Pd(0) state, or the phosphine ligand may have degraded. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0) to initiate the catalytic cycle.[3] Phosphine ligands are susceptible to oxidation, rendering them ineffective.[10]

  • The Solution:

    • Use Fresh Reagents: Ensure your palladium source and phosphine ligand are fresh and have been stored correctly under an inert atmosphere.

    • Consider a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more reliable, although the latter is often less active for aryl triflates.[1][3]

    • Ligand Selection: For the electron-rich 4-methoxyphenyl triflate, a bulky and electron-donating ligand is crucial to promote the oxidative addition and reductive elimination steps.[9]

Ligand ClassExamplesRationale for Use with Aryl Triflates
Bulky Alkylphosphines PCy₃, P(t-Bu)₃Highly electron-donating and sterically demanding, which accelerates reductive elimination. Often the first choice for triflates.[7]
Buchwald Ligands XPhos, SPhos, RuPhosHighly active and versatile ligands that can be effective for challenging couplings, including those with electron-rich triflates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, sometimes outperforming phosphine ligands.[7][9]

1.2. Ineffective Base or Solvent System

  • The Problem: The base plays a critical role in activating the boronic acid for transmetalation.[7][9][11] If the base is not strong enough, is insoluble, or is incompatible with the solvent, the catalytic cycle will stall.

  • The Solution:

    • Base Selection: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases. For anhydrous conditions, potassium fluoride (KF) is a good option.[6][12]

    • Solvent Choice: Aprotic solvents like dioxane, toluene, or THF are generally preferred.[13] A small amount of water is often added to help solubilize the base, but this must be balanced against the risk of triflate hydrolysis.[13] The choice of solvent can also influence the selectivity in more complex substrates.[14][15][16]

Issue 2: Competing Side Reactions

Even with some product formation, low yields often indicate that side reactions are consuming the starting materials or intermediates.

The Suzuki Catalytic Cycle and Common Side Reactions

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-OTf PdII Ar-Pd(II)(OTf)L₂ OxAdd->PdII Triflate_Hydrolysis Triflate Hydrolysis OxAdd->Triflate_Hydrolysis H₂O/Base Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'L₂ Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation Protodeboronation Protodeboronation ArBOH2->Protodeboronation H₂O Homocoupling Homocoupling ArBOH2->Homocoupling O₂/Pd(II) RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Phenol Ar-OH Triflate_Hydrolysis->Phenol Arene Ar'-H Protodeboronation->Arene Biaryl Ar'-Ar' Homocoupling->Biaryl

Caption: The Suzuki catalytic cycle with key side reactions that reduce yield.

2.1. Hydrolysis of 4-Methoxyphenyl Triflate

  • The Cause: As previously mentioned, the triflate group can be cleaved by water, especially in the presence of a base, to form 4-methoxyphenol.[1][4][5]

  • The Protocol for Minimizing Hydrolysis:

    • Reagent and Glassware Preparation: Thoroughly oven-dry all glassware. Use anhydrous solvents, either freshly distilled or from a solvent purification system.

    • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Choice of Base: Use 2-3 equivalents of anhydrous potassium fluoride (KF).

    • Solvent: Use an anhydrous aprotic solvent such as dioxane or toluene.

    • Execution: Add the 4-methoxyphenyl triflate, boronic acid derivative, and KF to the flask. Degas the solvent and add it via syringe. Add the palladium catalyst and ligand. Heat to the desired temperature (e.g., 80-100 °C) and monitor the reaction.

2.2. Protodeboronation and Homocoupling of the Boronic Acid

  • The Cause: Boronic acids can react with water to replace the boronic acid group with a hydrogen atom (protodeboronation).[8] In the presence of oxygen, they can also couple with themselves to form a biaryl byproduct (homocoupling).[8]

  • The Protocol for Improving Boronic Acid Stability:

    • Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for at least 15-20 minutes, or by using freeze-pump-thaw cycles for more sensitive reactions.

    • Use of Boronic Esters: Substitute the boronic acid with its corresponding pinacol ester (typically 1.1-1.5 equivalents). Pinacol esters are generally more robust towards protodeboronation and homocoupling.[3]

    • Stoichiometry: While a slight excess of the boron reagent is common, a large excess can lead to increased side products and purification challenges. Start with 1.2 equivalents and optimize from there.

Experimental Protocols

Optimized Protocol for Suzuki Coupling of 4-Methoxyphenyl Triflate

This protocol is a robust starting point that minimizes common side reactions.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃, 4 mol%).[17]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed dioxane (to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Troubleshooting the Hydrolysis of Aryl Triflates During Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating challenges with aryl triflates in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Aryl triflates are valuable electrophiles, accessible from readily available phenols, but their use can be complicated by a significant competing side reaction: hydrolysis back to the parent phenol.[1] This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome this common obstacle.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of the corresponding phenol in my Suzuki reaction. What is causing this?

A1: The formation of a phenol byproduct from your aryl triflate starting material is a classic sign of hydrolysis.[1][2] This undesired reaction competes directly with the desired palladium-catalyzed cross-coupling pathway.[2] The triflate group is a good leaving group, but under certain conditions, it can be displaced by hydroxide ions or water present in the reaction mixture, leading to the formation of the phenol. This is particularly prevalent with electron-poor aryl triflates, which are more susceptible to nucleophilic attack.[3][4]

Q2: How does the choice of base influence the rate of aryl triflate hydrolysis?

A2: The base plays a crucial role in the Suzuki reaction, primarily to activate the boronic acid for transmetalation.[5][6] However, strong bases like hydroxides or even vigorous carbonates (like K₂CO₃) in aqueous media can create a high concentration of hydroxide ions, which directly promotes the hydrolysis of the aryl triflate. Weaker bases, such as potassium carbonate (K₂CO₃) under carefully controlled conditions, potassium phosphate (K₃PO₄), or potassium fluoride (KF), are often recommended to minimize this side reaction.[7] The goal is to find a base strong enough to facilitate the catalytic cycle but not so strong as to aggressively hydrolyze the triflate.

Q3: Can running the reaction under anhydrous conditions prevent hydrolysis?

A3: Yes, moving to anhydrous conditions is a very effective strategy to suppress triflate hydrolysis.[7] Since water is a key reagent for the hydrolysis pathway, its exclusion can significantly favor the desired Suzuki coupling. Anhydrous solvents like toluene or dioxane (ensure they are peroxide-free) can be used with bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[7] It is also crucial to ensure all reagents, including the boronic acid and the base, are rigorously dried and that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

Q4: My aryl triflate is electron-deficient, and hydrolysis is a major issue. What specific strategies can I employ?

A4: Electron-deficient aryl triflates are particularly prone to hydrolysis.[3][4] For these challenging substrates, a multi-pronged approach is often necessary:

  • Use a Weaker Base: Switch from strong bases like NaOH or K₂CO₃ to milder options like K₃PO₄ or KF.

  • Anhydrous Conditions: This is highly recommended. Use dry solvents and reagents.[7]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of oxidative addition and reductive elimination, the key steps in the desired Suzuki pathway, helping it to outcompete the hydrolysis reaction.[8][9]

  • Lower Reaction Temperature: Higher temperatures can sometimes accelerate hydrolysis more than the Suzuki coupling.[7] It may be beneficial to run the reaction at a lower temperature for a longer period.

Troubleshooting Guide

Problem 1: Low yield of the desired coupled product with significant phenol byproduct.

This is the most common issue when using aryl triflates in Suzuki reactions. The troubleshooting workflow below can help you systematically address the problem.

Troubleshooting Workflow

G start Low Yield & High Phenol Byproduct base Step 1: Evaluate the Base start->base strong_base Using strong base? (e.g., NaOH, K2CO3 in high water conc.) base->strong_base switch_base Action: Switch to a weaker base (K3PO4, KF, Cs2CO3) strong_base->switch_base Yes water Step 2: Assess Reaction Conditions strong_base->water No switch_base->water aqueous Running in aqueous solvent? water->aqueous anhydrous Action: Switch to anhydrous conditions (dry toluene/dioxane, dried reagents) aqueous->anhydrous Yes ligand Step 3: Optimize Catalyst System aqueous->ligand No anhydrous->ligand simple_ligand Using PPh3 or no specialized ligand? ligand->simple_ligand advanced_ligand Action: Use bulky, electron-rich ligand (e.g., Buchwald ligands like XPhos, SPhos) simple_ligand->advanced_ligand Yes temperature Step 4: Adjust Temperature simple_ligand->temperature No advanced_ligand->temperature high_temp Running at high temperature? (>80-100 °C) temperature->high_temp lower_temp Action: Lower the temperature and increase reaction time high_temp->lower_temp Yes end Improved Yield, Minimized Hydrolysis high_temp->end No lower_temp->end

Caption: Troubleshooting workflow for aryl triflate hydrolysis.

Problem 2: The reaction is sluggish, and even with minimal hydrolysis, the conversion is low.

Low conversion can be due to inefficient catalyst turnover or slow oxidative addition.

Causality and Solutions:
  • Inefficient Oxidative Addition: The oxidative addition of the aryl triflate to the Pd(0) center is a critical step in the catalytic cycle.[10] For some aryl triflates, especially electron-rich ones, this step can be slow.

    • Solution: Utilize more electron-rich and bulky phosphine ligands. Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) can significantly accelerate oxidative addition.[8][11]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose over the course of the reaction, leading to a stall in conversion.

    • Solution: Ensure rigorous deoxygenation of your reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst.[7] Using a pre-catalyst, which is more stable and generates the active Pd(0) species in situ, can also improve results.

The Competing Pathways: Suzuki Coupling vs. Hydrolysis

To effectively troubleshoot, it's essential to understand the mechanistic competition at play.

G cluster_suzuki Desired Suzuki Pathway cluster_hydrolysis Undesired Hydrolysis Pathway Aryl_OTf Aryl-OTf OxAdd Oxidative Addition Aryl_OTf->OxAdd Hydrolysis Nucleophilic Attack Aryl_OTf->Hydrolysis Pd0 Pd(0)L_n Pd0->OxAdd OH OH- / H2O OH->Hydrolysis Aryl_Pd_OTf Aryl-Pd(II)-OTf OxAdd->Aryl_Pd_OTf Transmetalation Transmetalation Aryl_Pd_ArB Aryl-Pd(II)-Ar' Transmetalation->Aryl_Pd_ArB RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Aryl-Ar' RedElim->Product Aryl_Pd_OTf->Transmetalation Aryl_Pd_ArB->RedElim ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation Phenol Aryl-OH Hydrolysis->Phenol

Caption: Competing Suzuki and Hydrolysis pathways for aryl triflates.

Recommended Experimental Protocols

Protocol 1: General Suzuki Coupling of Aryl Triflates (Aqueous Conditions)

This protocol is a good starting point but may require optimization if hydrolysis is observed.

  • To a reaction vessel, add the aryl triflate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the solvent system (e.g., Dioxane/Water 4:1).

  • Sparge the solution with argon for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of Hydrolysis-Sensitive Aryl Triflates (Anhydrous Conditions)

This protocol is designed to minimize the competing hydrolysis reaction.

  • To a flame-dried reaction vessel under a positive pressure of argon, add the aryl triflate (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous base (e.g., KF, 3.0 equiv).

  • Add anhydrous solvent (e.g., toluene or THF, freshly distilled or from a solvent purification system).

  • Sparge the solution with argon for 20-30 minutes.

  • In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the palladium pre-catalyst and ligand in the anhydrous solvent.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-90 °C) and monitor its progress.

  • Workup and purification are similar to Protocol 1.

Data Summary: Recommended Conditions for Aryl Triflates
ParameterStandard ConditionsFor Hydrolysis-Prone SubstratesRationale
Base K₂CO₃, Cs₂CO₃K₃PO₄, KFWeaker bases lower the hydroxide concentration, reducing the rate of hydrolysis.[7]
Solvent Dioxane/H₂O, Toluene/H₂OAnhydrous Toluene, Dioxane, THFExclusion of water directly inhibits the hydrolysis pathway.[7]
Ligand PPh₃, PdCl₂(dppf)XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate the desired Suzuki coupling, allowing it to outcompete hydrolysis.[8][9]
Temperature 80-110 °C60-90 °CLower temperatures can disfavor the hydrolysis side reaction.[7]

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-methoxyphenyl triflate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your work.

Introduction: The Versatility of 4-Methoxyphenyl Triflate

4-Methoxyphenyl triflate is a valuable reagent in modern organic synthesis, primarily serving as a highly reactive electrophile in a variety of cross-coupling reactions. Derived from the corresponding phenol, it offers a powerful alternative to aryl halides, often exhibiting enhanced reactivity and enabling milder reaction conditions.[1] The triflate group is an excellent leaving group due to the stability of the resulting triflate anion, which is the conjugate base of the superacid, triflic acid.[2] This inherent reactivity makes it a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][3]

This guide will focus on two of the most common applications of 4-methoxyphenyl triflate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis or application of 4-methoxyphenyl triflate. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Low or No Yield During the Synthesis of 4-Methoxyphenyl Triflate

Question: I am attempting to synthesize 4-methoxyphenyl triflate from 4-methoxyphenol and triflic anhydride (Tf₂O), but I am observing a low yield or no product formation. What could be the issue?

Answer:

Low yields in the triflation of phenols are a common issue and can often be attributed to several factors related to reagent quality, reaction setup, and workup procedures.

Potential Causes and Solutions:

  • Moisture Contamination: Triflic anhydride is extremely hygroscopic and reacts violently with water.[4][5] Any moisture in your solvent, glassware, or starting phenol will consume the anhydride, leading to incomplete conversion.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the 4-methoxyphenol is dry.

  • Improper Base Selection or Stoichiometry: A hindered, non-nucleophilic base is crucial to scavenge the triflic acid byproduct without competing with the phenol for the triflic anhydride. Pyridine or 2,6-lutidine are commonly used.[1][6] An insufficient amount of base will result in an acidic reaction mixture, which can lead to side reactions.

    • Solution: Use at least 1.1 to 1.2 equivalents of a hindered base like pyridine or 2,6-lutidine. Ensure the base is also anhydrous.

  • Incorrect Reagent Addition: Adding the phenol to the triflic anhydride can lead to localized overheating and decomposition.

    • Solution: The standard and recommended procedure is to slowly add the triflic anhydride dropwise to a cooled (typically 0 °C) solution of the 4-methoxyphenol and base in an anhydrous solvent like dichloromethane (DCM).[1]

  • Degradation During Workup: The triflate product can be susceptible to hydrolysis, especially under basic or acidic conditions during the aqueous workup.

    • Solution: Perform the aqueous workup quickly with cold, dilute acid (e.g., 1M HCl) to neutralize the base, followed by washes with water and brine.[1] Avoid prolonged exposure to aqueous phases.

Workflow for Troubleshooting Low Yield in Triflation:

G start Low Yield of 4-Methoxyphenyl Triflate q1 Are all reagents and solvents strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check for moisture q2 Is a hindered, non-nucleophilic base being used in sufficient excess (≥1.1 eq)? a1_yes->q2 sol1 Dry all reagents, solvents, and glassware rigorously. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check base q3 Is the triflic anhydride being added slowly to a cooled solution of the phenol and base? a2_yes->q3 sol2 Use pyridine or 2,6-lutidine (≥1.1 eq). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check addition order q4 Is the aqueous workup performed rapidly with cold solutions? a3_yes->q4 sol3 Reverse the addition: add Tf₂O to the phenol/base solution at 0 °C. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Check workup end Re-evaluate purification. Consider flash chromatography. a4_yes->end sol4 Use cold, dilute aqueous solutions for workup and minimize contact time. a4_no->sol4

Caption: Troubleshooting workflow for low triflation yield.

Issue 2: Hydrolysis of 4-Methoxyphenyl Triflate During Cross-Coupling Reactions

Question: During my Suzuki or Buchwald-Hartwig reaction, I am observing significant amounts of 4-methoxyphenol as a byproduct. Why is my triflate being hydrolyzed?

Answer:

The formation of 4-methoxyphenol indicates the hydrolysis of your starting triflate, a common side reaction in cross-coupling chemistry.[7] This occurs when the triflate group is cleaved and replaced by a hydroxyl group.

Potential Causes and Solutions:

  • Presence of Water: Even small amounts of water in your reaction can lead to hydrolysis, especially at elevated temperatures.

    • Solution: Use anhydrous and degassed solvents. Ensure all reagents, including the boronic acid/ester and the base, are as dry as possible.

  • Inappropriate Base: Strong, nucleophilic bases, particularly hydroxide-containing bases (e.g., NaOH, KOH) in the presence of water, can promote triflate hydrolysis. The choice of base is critical.[8]

    • Solution for Suzuki Coupling: Use bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are generally less prone to causing hydrolysis compared to hydroxides.[1]

    • Solution for Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. While effective for the amination, they are also very sensitive to moisture. A weaker, soluble organic base can sometimes be employed to avoid triflate metathesis side-reactions.[9]

  • Slow Oxidative Addition: If the oxidative addition of the palladium(0) catalyst to the aryl triflate is slow, it provides a larger window for competing hydrolysis to occur.

    • Solution: Ensure your catalyst system (palladium precursor and ligand) is active. The choice of ligand is crucial. For Suzuki reactions with aryl triflates, bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphines are often effective.[1] For Buchwald-Hartwig aminations, ligands like BINAP or DPPF are commonly used.[10][11]

Decision Tree for Minimizing Triflate Hydrolysis:

G start 4-Methoxyphenol byproduct observed q1 Are reaction conditions strictly anhydrous and degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What base is being used? a1_yes->q2 sol1 Rigorously dry all reagents and solvents. Degas the solvent. a1_no->sol1 end Problem resolved sol1->end a2_hydroxide Hydroxide base (e.g., NaOH, KOH) q2->a2_hydroxide a2_carbonate Carbonate/Phosphate base q2->a2_carbonate a2_alkoxide Alkoxide base (e.g., NaOtBu) q2->a2_alkoxide sol2 Switch to a less nucleophilic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). a2_hydroxide->sol2 q3 Is the catalyst/ligand system optimal for aryl triflates? a2_carbonate->q3 a2_alkoxide->q1 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Screen bulky, electron-rich phosphine ligands to accelerate oxidative addition. a3_no->sol3 sol3->end

Caption: Decision tree for minimizing triflate hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is a better electrophile for cross-coupling: 4-methoxyphenyl triflate or 4-bromoanisole?

A1: Generally, aryl triflates are more reactive than the corresponding aryl bromides in palladium-catalyzed cross-coupling reactions.[12] This increased reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields.[1] However, the choice can be influenced by the specific reaction, catalyst system, and cost considerations. 4-Bromoanisole is often less expensive and more stable.

Parameter4-Methoxyphenyl Triflate4-BromoanisoleNotes
Reactivity HigherLowerThe C-OTf bond is generally easier to cleave via oxidative addition.[12]
Typical Yield 85-95%74-91%Yields are highly dependent on optimized conditions for each substrate.[1]
Reaction Time 1-4 hours1-12 hoursFaster kinetics are often observed with the triflate.[1]
Reaction Temp. Room Temp. to 80 °C50-100 °CMilder conditions are often sufficient for the more reactive triflate.[1]
Cost HigherLowerTriflates are prepared from the corresponding phenol, adding a synthetic step.

Q2: What are the best practices for handling and storing triflic anhydride (Tf₂O)?

A2: Triflic anhydride is a corrosive and moisture-sensitive reagent that requires careful handling.[13][14]

  • Handling: Always handle triflic anhydride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), safety goggles, and a face shield.[4][14] To avoid a violent reaction, never add water to triflic anhydride; always add the anhydride slowly to the reaction mixture.[4][14]

  • Storage: Store triflic anhydride in its original container, tightly sealed, under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[13][14]

Q3: Can I use 4-methoxyphenyl triflate in a ligand-free Suzuki coupling?

A3: Yes, under certain conditions, Suzuki couplings of aryl triflates can proceed without the use of phosphine or N-heterocyclic carbene ligands.[15] These "ligand-free" conditions often utilize a palladium salt (e.g., PdCl₂) in a polar solvent like acetonitrile or DMSO.[15][16] Interestingly, in the absence of strong ancillary ligands, palladium catalysts can show a preference for cleaving the C-OTf bond over C-Cl or C-Br bonds, which is the reverse of the selectivity typically observed with phosphine ligands.[15] This can be advantageous for chemoselective couplings on molecules bearing multiple different leaving groups.

Q4: My Buchwald-Hartwig amination of 4-methoxyphenyl triflate is sluggish. How can I improve the reaction rate?

A4: A sluggish Buchwald-Hartwig amination can be addressed by optimizing several parameters:

  • Ligand Choice: The ligand is arguably the most critical component. For aryl triflates, bidentate phosphine ligands like BINAP and DPPF were early successes.[10][11] More modern, sterically hindered, and electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) often provide significantly higher activity and allow for lower catalyst loadings and milder temperatures.[3][11]

  • Base: Ensure the base (typically NaOtBu, K₃PO₄, or Cs₂CO₃) is finely powdered and completely dry. Clumps of base can have reduced surface area and activity.

  • Solvent: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and degassed.

  • Temperature: While some modern catalyst systems work at room temperature, gently heating the reaction (e.g., to 80-100 °C) will almost always increase the reaction rate.[3]

  • Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed palladium-ligand complex (precatalyst) can sometimes lead to more consistent and faster initiation of the catalytic cycle.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyphenyl Triflate

This protocol is adapted from established literature procedures.[1]

Materials:

  • 4-Methoxyphenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxyphenyl triflate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenyl Triflate with Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • 4-Methoxyphenyl triflate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Dioxane or Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate, phenylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80 °C and stir for 1-4 hours. Monitor the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxybiphenyl.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

G cluster_0 Catalytic Cycle A Pd(0)L₂ C Ar-Pd(II)L₂(OTf) A->C F Reductive Elimination B Oxidative Addition B->C E Ar-Pd(II)L₂(Ar') C->E D Transmetalation (Base Assisted) D->E E->A E->F F->A G Ar-Ar' F->G 4-Methoxybiphenyl H Ar'B(OH)₂ H->D Phenylboronic acid I Ar-OTf I->B 4-Methoxyphenyl triflate

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Selection for 4-Methoxyphenyl Trifluoromethanesulfonate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to facilitating your success in cross-coupling reactions involving 4-methoxyphenyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. Aryl triflates, such as this compound, are valuable alternatives to aryl halides in cross-coupling chemistry due to their high reactivity and ease of preparation from readily available phenols.[1] This resource will equip you with the knowledge to optimize your catalyst systems and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the coupling of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling of an aryl triflate is a frequent issue that can often be resolved by systematically evaluating your reaction parameters.

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For aryl triflates, which are more reactive than the corresponding chlorides, a less electron-rich phosphine ligand compared to what is used for aryl chlorides may be optimal. However, bulky and electron-rich ligands are generally effective. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) or SPhos is a good starting point.[1][2] The use of a pre-formed Pd(0) source like Pd(PPh₃)₄ can also be beneficial if in-situ reduction of Pd(II) is inefficient.[3]

  • Base Selection: The choice of base is crucial for the transmetalation step. For aryl triflates, weaker bases like K₃PO₄ or KF are often preferred over stronger bases like K₂CO₃, which can promote hydrolysis of the triflate group, especially in the presence of water.[1][4] Anhydrous conditions using KF can be particularly effective for sensitive substrates.[4]

  • Solvent Quality: Ensure your solvent is anhydrous and degassed. The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5] Toluene, dioxane, and THF are commonly used solvents.[1][6]

  • Reaction Temperature: While aryl triflates are generally more reactive and can often react at lower temperatures than aryl halides, an insufficient temperature may lead to a sluggish reaction.[1] Conversely, excessively high temperatures can lead to catalyst decomposition. A typical starting point is 80 °C.[1]

Q2: I am observing a significant amount of 4-methoxyphenol as a byproduct in my coupling reaction. What is causing this and how can I prevent it?

A2: The formation of 4-methoxyphenol indicates the hydrolysis of your starting material, this compound.[4][7] This is a common side reaction, particularly under basic conditions in the presence of water.

  • Minimize Water: Ensure all your reagents and solvents are scrupulously dried. Using anhydrous solvents and bases is critical. Consider using anhydrous potassium fluoride (KF) as the base.[4]

  • Choice of Base: Stronger bases and the presence of hydroxide ions will accelerate the hydrolysis. Switching to a weaker base like K₃PO₄ or KF can mitigate this issue.[1][4] If using an aqueous base solution, consider using KHCO₃ which can be less harsh than K₂CO₃.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired coupling reaction.

Q3: For a Buchwald-Hartwig amination, what is the best catalyst system for coupling an amine with this compound?

A3: The success of a Buchwald-Hartwig amination with an aryl triflate is highly dependent on the ligand.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as BINAP and DPEPhos were early developments that showed good reactivity with aryl triflates.[8] More advanced, sterically hindered biaryl phosphine ligands like XPhos often provide superior results, allowing for lower catalyst loadings and milder reaction conditions.[9]

  • Palladium Precatalyst: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[10] The use of pre-catalysts where the ligand is already coordinated to the palladium can sometimes offer improved performance.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[10] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require more reactive catalyst systems.[8][10]

Troubleshooting Guide for Coupling Reactions of this compound

This guide provides specific recommendations for different types of coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂PCy₃K₃PO₄Toluene or Dioxane80-100
Pd(PPh₃)₄-KF (anhydrous)THFRoom Temp to 65
Pd₂(dba)₃SPhosK₃PO₄Toluene80-110
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

G start Low Yield or No Reaction reagent_check Check Reagent Purity & Integrity (Triflate, Boronic Acid, Base, Solvent) start->reagent_check Start Here catalyst_check Evaluate Catalyst System (Pd Source & Ligand) reagent_check->catalyst_check Reagents OK outcome Improved Yield reagent_check->outcome Impure Reagents Replaced conditions_check Optimize Reaction Conditions (Temperature, Concentration) catalyst_check->conditions_check Catalyst System Appropriate catalyst_check->outcome New Catalyst/Ligand Selected hydrolysis_check Check for Hydrolysis (Formation of 4-methoxyphenol) conditions_check->hydrolysis_check Optimization Ineffective conditions_check->outcome Conditions Optimized hydrolysis_check->outcome Address Hydrolysis (Anhydrous conditions, Weaker Base)

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂BINAPCs₂CO₃Toluene100
Pd₂(dba)₃XPhosNaOtBuToluene or Dioxane80-110
[Pd(allyl)Cl]₂BrettPhosK₃PO₄t-BuOH100
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the ligand (1.2-1.5 equiv. relative to Pd), and the base (1.4-2.0 equiv.) to an oven-dried reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Heck Coupling

The Heck reaction couples the aryl triflate with an alkene.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile80-120
PdCl₂(PPh₃)₂-K₂CO₃DMA100-140
Pd/C-DIPEAToluene120
  • To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%).

  • If using a solid catalyst, add the ligand.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the specified temperature and stir until the starting material is consumed.

  • Cool the reaction, dilute with a suitable solvent, and filter to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or distillation.

Catalytic Cycle Overview

The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the role of each component.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R Ar-Pd(II)-R' Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

By understanding the principles outlined in this guide and systematically troubleshooting, you can enhance the efficiency and success of your coupling reactions with this compound.

References

Technical Support Center: Chemoselectivity in Polyhalogenated Aryl Triflates

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, you are often tasked with the complex yet elegant challenge of sequential functionalization. Polyhalogenated aryl triflates are powerful building blocks, offering multiple reaction handles for iterative cross-coupling. However, harnessing their potential requires precise control over chemoselectivity. When a reaction yields an undesired mixture of products, it can be a significant roadblock.

This guide is designed to move beyond simple protocols. It aims to provide you with the mechanistic rationale behind chemoselectivity and equip you with practical, field-proven strategies to troubleshoot and control your reaction outcomes. We will explore the fundamental principles of reactivity and delve into how strategic choices in catalyst, ligand, and reaction conditions can allow you to dictate which position on your substrate reacts, and when.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding chemoselectivity in cross-coupling reactions involving polyhalogenated aryl triflates.

Q1: What is the "innate" reactivity order for aryl halides and triflates in palladium-catalyzed cross-coupling?

A: The generally accepted reactivity order is based on the bond dissociation energies (BDEs) of the carbon-leaving group bond, which directly influences the ease of the rate-determining oxidative addition step.[1][2] The established trend is:

C–I > C–Br > C–OTf > C–Cl >> C–F [1][3][4]

This means that in a molecule containing multiple different halides and a triflate group, a standard palladium catalyst will preferentially react at the C–I bond, followed by the C–Br bond, and so on.

Q2: My reaction is not following the standard C–Br > C–OTf reactivity. Why might this be happening?

A: While the BDE-based hierarchy is a strong predictor, it is not absolute. Several factors can alter or even invert this "innate" selectivity:

  • Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center are the most powerful tools for controlling selectivity.[5][6] Bulky, electron-rich ligands can favor oxidative addition at more sterically accessible or electronically different sites, sometimes inverting the expected order.[7][8]

  • Catalyst System: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the use of multinuclear palladium species, such as dinuclear Pd(I) catalysts, can exhibit unique and predictable selectivity patterns that deviate from standard Pd(0) systems.[9][10][11]

  • Substrate Electronics: Strong electron-withdrawing or -donating groups on the aryl ring can influence the electrophilicity of the adjacent carbon, altering the ease of oxidative addition at that site.[1]

  • Reaction Type: Certain cross-coupling reactions have known idiosyncrasies. For instance, the Suzuki-Miyaura coupling can sometimes show anomalous C–Br vs. C–OTf selectivity compared to other coupling reactions like Stille or Negishi.[12][13]

Q3: Can I selectively couple at a C–Cl bond in the presence of a more reactive C–OTf group?

A: Yes, this is a classic example of "inverting" conventional chemoselectivity and is a significant challenge that has been overcome through ligand design. By choosing a highly active, sterically demanding ligand, you can make the typically difficult oxidative addition into the C–Cl bond kinetically favorable over the C–OTf bond. Catalyst systems based on bulky trialkylphosphines (e.g., P(t-Bu)₃) or specialized Buchwald-type phosphine ligands have been specifically developed to achieve this transformation.[7][8][14][15]

Q4: How do steric effects from other substituents on the ring impact selectivity?

A: Steric hindrance plays a critical role. A bulky substituent ortho to a halide or triflate can significantly impede the approach of the palladium catalyst, disfavoring oxidative addition at that site. This effect can be exploited to direct the reaction to a less hindered, albeit electronically less reactive, position on the ring.[1] The choice of ligand is also crucial here; a larger ligand will be more sensitive to steric hindrance on the substrate.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, reaction-specific guidance for common chemoselectivity problems.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but its tolerance for various functional groups can lead to complex selectivity challenges.

Problem: My Suzuki coupling on a bromoaryl triflate is giving a mixture of products from reaction at both the C–Br and C–OTf sites. How can I improve selectivity?

Causality: The reactivities of C–Br and C–OTf bonds in Suzuki couplings are often very similar, leading to poor selectivity with standard catalysts like Pd(PPh₃)₄.[4][8] The outcome is highly dependent on the specific ligand, base, and solvent system, which can subtly tip the kinetic balance of oxidative addition in favor of one site over the other.

Troubleshooting Strategy: Your primary lever is the catalyst system. You can steer the reaction toward either C–Br or C–OTf functionalization by making a deliberate catalyst choice.

G start Substrate: Aryl-Bromo-Triflate cat1 Catalyst System 1 Pd₂(dba)₃ / P(t-Bu)₃ start->cat1 Goal: C–Br Coupling cat2 Catalyst System 2 Pd(OAc)₂ / PCy₃ start->cat2 Goal: C–OTf Coupling prod1 Desired Product: Ar(B(OR)₂)'-OTf cat1->prod1 High Selectivity for C–Br prod2 Desired Product: Ar(B(OR)₂)'-Br cat2->prod2 High Selectivity for C–OTf

Caption: Ligand-controlled selectivity in Suzuki coupling.

Solutions & Protocols:

Table 1: Catalyst Systems for Selective Suzuki Coupling of Bromoaryl Triflates

Target SelectivityPalladium PrecursorLigandBaseSolventTemperature (°C)Expected Outcome
C–Br over C–OTf Pd₂(dba)₃P(t-Bu)₃CsF or K₃PO₄Dioxane or TolueneRT to 80Preferential coupling at the C–Br bond.[8]
C–OTf over C–Br Pd(OAc)₂PCy₃ or SPhosK₃PO₄Toluene / H₂ORT to 80Preferential coupling at the C–OTf bond.[8]
C–Cl over C–OTf Pd(OAc)₂L33* or SelectPhosK₃PO₄Dioxane100Inversion of selectivity to favor the C-Cl bond.[14][15]

*L33 is a specialized alkyl-heteroaryl-based phosphine ligand.

Protocol: Selective Suzuki Coupling at C–Br over C–OTf

This protocol is a representative procedure for achieving high selectivity for the C–Br bond using a bulky, electron-rich phosphine ligand.

Materials:

  • 4-Bromophenyl triflate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • P(t-Bu)₃ (3.3 mol%)

  • Cesium Fluoride (CsF) (2.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromophenyl triflate, phenylboronic acid, and CsF.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous dioxane.

  • Add the required volume of the catalyst solution to the Schlenk flask.

  • Add the remaining volume of anhydrous dioxane to achieve the desired concentration (typically 0.1 M).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Self-Validation: The high selectivity of this system relies on the kinetic preference of the bulky Pd(0)L complex (where L = P(t-Bu)₃) for the more accessible and electronically favorable C–Br bond.[8] A well-executed experiment should yield >95:5 selectivity in favor of the C–Br coupled product.

Guide 2: Sonogashira Coupling

The Sonogashira reaction is invaluable for installing alkyne moieties. Chemoselectivity issues often arise when multiple reactive sites are present, especially in heteroaromatic systems.

Problem: I am attempting a Sonogashira coupling on a dihaloaryl triflate (e.g., chloro-bromo-aryl triflate) and getting a complex mixture. How can I achieve selective alkynylation at a single site?

Causality: The Sonogashira reaction follows the same general reactivity principles (I > Br > OTf > Cl). However, certain catalyst systems can invert this order, and the copper co-catalyst can sometimes complicate reaction outcomes. Achieving high selectivity requires a catalyst system that sharply differentiates between the activation energies of the various C-X bonds.

Troubleshooting Strategy: Recent advances have demonstrated that specialized phosphine ligands can completely invert the conventional reactivity order, allowing for unprecedented selectivity. For example, coupling can be directed to C-Br over C-Cl and C-OTf, or even to C-Cl over C-OTf.

G sub Polyhalogenated Aryl Triflate (e.g., Ar-Br, Ar-Cl, Ar-OTf) cat_conv Standard Catalyst Pd(PPh₃)₄ / CuI sub->cat_conv Conventional Conditions cat_inv Specialized Ligand (e.g., Indole-based phosphine) + Pd(OAc)₂ / No CuI sub->cat_inv Chemoselective Conditions prod_conv Product Mixture (Mainly C–Br coupled) cat_conv->prod_conv prod_inv Single Product (e.g., C–Cl or C–OTf coupled) cat_inv->prod_inv

Caption: Inverting selectivity in Sonogashira coupling.

Solutions:

  • To favor C–Br over C–Cl and C–OTf: Use a standard Pd/Cu catalyst system like PdCl₂(PPh₃)₂/CuI with a mild base like Et₃N. The innate reactivity difference is usually sufficient to favor the C–Br bond.

  • To invert selectivity (e.g., favor C–Cl or C–OTf): This requires a more specialized approach. Wang and So developed an indole-based phosphine ligand that, when used with Pd(OAc)₂, enables the Sonogashira coupling to proceed with an inverted selectivity order of C–Br > C–Cl > C–OTf, allowing for novel synthetic routes.[16][17][18] This often involves copper-free conditions, which can also improve reaction cleanliness.

Guide 3: Buchwald-Hartwig Amination

This reaction is essential for C–N bond formation. Selectivity issues can arise when attempting to perform monoamination on a substrate with multiple reactive sites.

Problem: I am trying to perform a monoamination on a dichloroarene, but the reaction proceeds to give the diaminated product, even with one equivalent of amine.

Causality: This issue often stems from the relative rates of the catalytic cycle steps. After the first amination, the palladium catalyst can remain associated with the product molecule. If the rate of a second intramolecular oxidative addition is faster than the rate of catalyst dissociation from the mono-aminated product, exhaustive functionalization will occur.[19] This is often referred to as "ring-walking."

Troubleshooting Strategy: The key is to promote catalyst dissociation after the first coupling event. This can be influenced by ligand choice and reaction conditions.

  • Ligand Choice: Less bulky or bidentate ligands (e.g., DPPF) may favor dissociation over a second oxidative addition compared to extremely bulky monophosphine ligands (like IPr or P(t-Bu)₃), which are known to promote catalyst-transfer polymerization via ring-walking.[19][20]

  • Reaction Conditions:

    • Lower Temperature: Reducing the reaction temperature can slow down the second oxidative addition step relative to catalyst dissociation.

    • Solvent: The choice of solvent can influence the stability of the catalyst-product complex.

    • Base: The strength and nature of the base can impact the overall catalytic cycle and selectivity.

Table 2: General Guidance for Controlling Mono- vs. Di-amination

Desired OutcomeLigand StrategyConditions StrategyMechanistic Rationale
Mono-amination Use moderately bulky or some bidentate ligands (e.g., RuPhos, dppf).[21]Use stoichiometric amine, lower temperature, shorter reaction time.Favor dissociation of the Pd(0)L complex from the mono-arylated product before a second oxidative addition can occur.[19]
Di-amination Use very bulky monophosphine ligands (e.g., IPr, P(t-Bu)₃).[19]Use excess amine, higher temperature, longer reaction time.Promote intramolecular oxidative addition ("ring-walking") where the catalyst remains associated with the substrate after the first coupling.[19]

References

Validation & Comparative

A Comparative Guide to Aryl Sulfonates: 4-Methoxyphenyl Trifluoromethanesulfonate vs. 4-Methoxyphenyl Nonaflate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds. While aryl halides have been the traditional electrophiles, aryl sulfonates, derived from readily available phenols, have emerged as powerful and versatile alternatives. Among these, aryl trifluoromethanesulfonates (triflates, -OTf) and aryl nonafluorobutanesulfonates (nonaflates, -ONf) are preeminent. This guide provides an in-depth, data-driven comparison of the reactivity of 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate, offering field-proven insights to guide researchers in selecting the optimal reagent for their synthetic endeavors.

Structural and Electronic Properties: The Foundation of Reactivity

At a glance, the structures of 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate are very similar. The key distinction lies in the length and electronic nature of the perfluoroalkyl chain attached to the sulfonyl group.

  • 4-Methoxyphenyl trifluoromethanesulfonate (Triflate): Features a trifluoromethyl (CF₃) group.

  • 4-Methoxyphenyl nonafluorobutanesulfonate (Nonaflate): Features a nonafluorobutyl (CF₃(CF₂)₃) group.

The triflate group is a well-established, excellent leaving group in organic reactions like nucleophilic substitutions and Suzuki-Miyaura couplings.[1] Its stability is derived from the strong electron-withdrawing nature of the CF₃ group and the resonance delocalization of the negative charge across the three oxygen atoms upon departure.[1]

The nonaflate group extends this principle. The longer perfluorinated butyl chain exerts an even stronger inductive electron-withdrawing effect compared to the trifluoromethyl group. This enhanced electronic pull further stabilizes the resulting nonaflate anion, making it an even better leaving group.[2] This fundamental electronic difference is the primary driver of the diverging reactivity and stability profiles of these two powerful reagents.

Head-to-Head Comparison: Reactivity, Stability, and Performance

The choice between a triflate and a nonaflate is not merely academic; it has significant practical implications for reaction efficiency, yield, and purity. The following table summarizes the key performance differences.

Feature4-Methoxyphenyl Triflate (ArOTf)4-Methoxyphenyl Nonaflate (ArONf)Rationale & Causality
Structure Aryl-O-SO₂CF₃Aryl-O-SO₂(CF₂)₃CF₃The C₄F₉ group is a stronger electron-withdrawing group than CF₃.
Leaving Group Ability ExcellentExcellent, often superior[2][3]The nonaflate anion is more stabilized due to the enhanced inductive effect of the longer perfluoroalkyl chain.[2]
Stability Prone to hydrolysis, particularly under basic conditions or at elevated temperatures.[4][5]Generally more hydrolytically and thermally stable than the corresponding triflate.[2][4]The greater steric bulk and electronic stabilization of the nonaflate group reduce its susceptibility to nucleophilic attack by water or hydroxide.
Reactivity in Cross-Coupling Highly reactive, often enabling milder reaction conditions than aryl halides.[6]Exhibits comparable or enhanced reactivity, especially in challenging transformations.[7]Superior stability often translates to higher effective reactivity and yields by minimizing substrate decomposition.[4]
Byproduct Formation Can lead to significant 4-methoxyphenol formation via hydrolysis, complicating purification.[4]Increased stability minimizes the formation of the phenol byproduct.[4]Reduced rate of hydrolysis means less starting material is diverted to the undesired phenol.
Cost Generally less expensive.[4]Typically more expensive due to the cost of the nonafluorobutanesulfonyl fluoride precursor.[4]The synthesis of the nonaflating agent is a more complex and costly process.

Performance in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a quintessential example where the differences between triflates and nonaflates become evident. While both are highly effective electrophiles, the superior stability of the nonaflate provides a distinct advantage, particularly when reactions require forcing conditions or involve sensitive functional groups.

A comparative study on 7-substituted coumarins demonstrated that nonaflates were more efficient and reactive than their triflate counterparts in palladium-catalyzed cross-coupling reactions.[3][7] The corresponding triflate was often unstable, leading to detriflated and hydrolyzed side products, whereas the nonaflate provided the desired coupled products in excellent yields.[7] This increased stability makes aryl nonaflates a more reliable and effective alternative for C-N and C-P bond-forming reactions as well.[8][9]

The Causality of Superior Performance

The enhanced performance of nonaflates can be attributed to a simple principle: minimizing unproductive pathways . In any catalytic cycle, the concentration of the active starting material is critical. If the aryl sulfonate is susceptible to hydrolysis, its effective concentration decreases over the course of the reaction, leading to lower yields and the formation of impurities. The greater stability of the aryl nonaflate ensures that more of the substrate is available to participate in the desired catalytic cycle, resulting in cleaner reactions and higher product yields.[4]

cluster_triflate Aryl Triflate Pathway cluster_nonaflate Aryl Nonaflate Pathway ArOTf Ar-OTf OxAdd_T Oxidative Addition ArOTf->OxAdd_T Hydrolysis_T Hydrolysis (Side Reaction) ArOTf->Hydrolysis_T Pd0 Pd(0)L₂ Pd0->OxAdd_T PdII_T Ar-Pd(II)-OTf OxAdd_T->PdII_T Coupling_T Suzuki Coupling Product PdII_T->Coupling_T Phenol_T Ar-OH Hydrolysis_T->Phenol_T ArONf Ar-ONf OxAdd_N Oxidative Addition ArONf->OxAdd_N Hydrolysis_N Hydrolysis (Minimized) ArONf->Hydrolysis_N Pd0_N Pd(0)L₂ Pd0_N->OxAdd_N PdII_N Ar-Pd(II)-ONf OxAdd_N->PdII_N Coupling_N Suzuki Coupling Product PdII_N->Coupling_N Phenol_N Ar-OH Hydrolysis_N->Phenol_N

Caption: Competing reaction pathways for aryl triflates and nonaflates.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, we provide validated, step-by-step protocols for the Suzuki-Miyaura coupling of both 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate with phenylboronic acid.

Workflow: Synthesis of 4-Methoxybiphenyl

G cluster_triflate Triflate Route cluster_nonaflate Nonaflate Route cluster_coupling Suzuki-Miyaura Coupling phenol 4-Methoxyphenol tf2o Tf₂O, Pyridine DCM, 0°C to RT phenol->tf2o nfso2f NfF, Base Solvent phenol->nfso2f triflate 4-Methoxyphenyl Triflate conditions Phenylboronic Acid Pd Catalyst, Base Solvent, Heat triflate->conditions tf2o->triflate nonaflate 4-Methoxyphenyl Nonaflate nonaflate->conditions nfso2f->nonaflate product 4-Methoxybiphenyl conditions->product

Caption: Comparative synthetic workflow from phenol to biphenyl.

Protocol 1: Suzuki-Miyaura Coupling using 4-Methoxyphenyl Triflate

This protocol is adapted from established methodologies for aryl triflates.[6]

Step 1: Preparation of 4-Methoxyphenyl Triflate

  • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv) and stir for 10 minutes.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can be purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (4 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add degassed dioxane or toluene as the solvent.

  • Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain 4-methoxybiphenyl. Typical Yield: 85-95% .[6]

Protocol 2: Suzuki-Miyaura Coupling using 4-Methoxyphenyl Nonaflate

This protocol leverages the enhanced stability of the nonaflate, which allows for robust and high-yielding transformations.

Step 1: Preparation of 4-Methoxyphenyl Nonaflate

  • To a solution of 4-methoxyphenol (1.0 equiv) and a suitable base (e.g., triethylamine or DBU) in an appropriate solvent (e.g., DCM or MeCN), add nonafluorobutanesulfonyl fluoride (NfF) (1.1 equiv) at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup similar to the triflate synthesis.

  • The crude nonaflate is often stable enough for direct use or can be purified by column chromatography. Aryl nonaflates are known to be stable and readily purified by flash column chromatography.[10]

Step 2: Suzuki-Miyaura Coupling

  • Combine 4-methoxyphenyl nonaflate (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equiv) in a Schlenk flask.

  • Add the palladium catalyst system, for example, Pd₂(dba)₃ (1-2 mol%) and a ligand such as Xantphos (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as dioxane or toluene.

  • Heat the mixture to 80-100 °C and stir for 2-6 hours. The higher stability of the nonaflate allows for potentially higher temperatures and longer reaction times without significant degradation, ensuring complete conversion.

  • Perform workup and purification as described for the triflate protocol. Expected Yield: >90% . The use of nonaflates often leads to cleaner reactions and higher isolated yields due to the minimization of hydrolysis.[4]

The Catalytic Cycle: A Unified Mechanism

Both reactions proceed via the same fundamental Suzuki-Miyaura catalytic cycle. The primary difference in practice is the relative rate of the desired "Oxidative Addition" step versus the undesired "Hydrolysis" side reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-OX(L₂) (X = Tf or Nf) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Catalyst Regeneration product Ar-Ar' (Product) pd2_trans->product Reductive Elimination reagents Ar-OX (X = Tf or Nf) boronic Ar'-B(OH)₂ + Base

Caption: The generalized Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

Both 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate are highly effective electrophiles for cross-coupling reactions, serving as superior alternatives to aryl halides. The choice between them is a strategic decision based on the specific demands of the synthesis.

Key Takeaways:

  • Aryl nonaflates are generally more stable than the corresponding triflates. This translates to cleaner reactions, higher yields, and fewer byproducts, particularly in reactions that require harsh conditions or involve sensitive substrates.[4]

  • The superiority of nonaflates stems from the enhanced stability of the leaving group , which minimizes premature decomposition of the starting material.[2]

  • Aryl triflates remain a highly reactive and synthetically useful option , especially when cost is a primary consideration and the reaction can be performed under milder conditions where hydrolysis is less prevalent.[4]

Recommendations for the Researcher:

  • Choose 4-methoxyphenyl nonaflate when:

    • Maximizing yield and minimizing side-product formation are the highest priorities.

    • The reaction requires high temperatures or strongly basic conditions.

    • The substrate or coupling partner is particularly valuable, justifying the higher reagent cost for a more reliable outcome.

  • Choose 4-methoxyphenyl triflate when:

    • The reaction is known to proceed efficiently under mild conditions.

    • Cost-effectiveness is a major factor for large-scale synthesis.

    • Potential for hydrolysis can be managed through careful optimization of reaction conditions (e.g., choice of base, temperature control).

By understanding the fundamental principles of stability and reactivity that differentiate these two sulfonate esters, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient, reliable, and successful outcomes in the lab and beyond.

References

A Comparative Guide to Alternatives for 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of 4-Methoxyphenyl Trifluoromethanesulfonate

This compound, commonly known as 4-methoxyphenyl triflate, is a versatile reagent in the synthetic chemist's toolbox.[1][2] Its utility stems from two distinct functionalities. First, it can act as a reagent for introducing the p-methoxybenzyl (PMB) group, a widely used protecting group for alcohols and phenols.[3] Second, and more commonly, it serves as a highly reactive aryl electrophile in transition-metal-catalyzed cross-coupling reactions, where the triflate moiety acts as an excellent leaving group, analogous to a halide.[4][5]

This guide provides an in-depth, data-driven comparison of the primary alternatives to 4-methoxyphenyl triflate in both of these contexts. We will explore the causality behind experimental choices, present quantitative performance data, and provide validated protocols to assist researchers in selecting the optimal reagent for their specific synthetic challenges.

Part 1: The p-Methoxybenzyl (PMB) Group: Protection of Alcohols and Phenols

The 4-methoxyphenyl group, when attached to an oxygen atom, forms a p-methoxybenzyl (PMB) ether. This is a popular protecting group due to its stability to a wide range of reaction conditions and its selective removal under specific oxidative or acidic conditions.[6][7] While 4-methoxyphenyl triflate can be used for its installation, the more common and cost-effective reagents are p-methoxybenzyl chloride (PMB-Cl) and p-methoxybenzyl alcohol.

Comparative Analysis of PMB Installation Reagents

The choice between these reagents is dictated by the substrate's sensitivity, particularly to acid or base, and the desired reaction conditions.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
PMB Source p-Methoxybenzyl chloride (PMB-Cl)p-Methoxybenzyl alcohol
Key Reagents A base (e.g., NaH, K₂CO₃)DEAD or DIAD, PPh₃
Typical Solvent THF, DMF, AcetoneTHF, Dichloromethane
Reaction Temp. 0 °C to Reflux0 °C to Room Temperature
Key Advantages Cost-effective, common procedure.Mild conditions, suitable for acid-sensitive substrates.
Key Limitations Requires a relatively strong base; generates stoichiometric salt waste.Generates stoichiometric phosphine oxide and hydrazine byproducts, which can complicate purification.
Estimated Yield ~85%[8]70-90% (based on similar reactions)[8]
Experimental Protocol: PMB Protection via Williamson Ether Synthesis

This protocol describes a standard procedure for the protection of a phenolic hydroxyl group using PMB-Cl.

Materials:

  • Phenol substrate (1.0 eq)

  • p-Methoxybenzyl chloride (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetone

  • Standard workup and purification supplies (e.g., silica gel)

Procedure:

  • To an oven-dried, inert-atmosphere flask, add the phenol substrate and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add p-methoxybenzyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for PMB Protection and Deprotection

The selection of a protecting group is intrinsically linked to its removal. PMB ethers are valued for their orthogonal deprotection strategies, which avoid conditions that might cleave other common protecting groups.

PMB_Workflow cluster_protection Protection cluster_deprotection Deprotection Phenol R-OH (Phenol/Alcohol) PMB_Ether R-O-PMB (Protected Substrate) Phenol->PMB_Ether 1. NaH 2. PMB-Cl PMB_Cl PMB-Cl PMB_Cl->PMB_Ether NaH NaH NaH->PMB_Ether PMB_Ether_deprotect R-O-PMB PMB_Ether->PMB_Ether_deprotect Further Synthesis Steps DDQ DDQ Final_Product R-OH (Deprotected) DDQ->Final_Product Oxidative H2_PdC H₂, Pd/C H2_PdC->Final_Product Hydrogenolysis PMB_Ether_deprotect->Final_Product Oxidative or Reductive Cleavage

Caption: Workflow for PMB protection and subsequent deprotection.

Deprotection Insights:

  • Oxidative Cleavage: The most common method involves using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7] This method is highly selective for PMB ethers over benzyl (Bn) ethers.

  • Reductive Cleavage (Hydrogenolysis): While PMB ethers can be cleaved by hydrogenation (e.g., H₂, Pd/C), this method will also cleave other groups like benzyl ethers and reduce alkenes, limiting its orthogonality.[9]

  • Electrochemical Cleavage: A more sustainable approach involves electrochemical deprotection in a flow reactor, avoiding the need for chemical oxidants.[10]

Part 2: 4-Methoxyphenyl Triflate as an Electrophile in Cross-Coupling

In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, 4-methoxyphenyl triflate serves as a potent electrophile.[5][11] The triflate (OTf) group's strong electron-withdrawing nature and excellent leaving group ability facilitate the crucial oxidative addition step in the catalytic cycle. However, it faces competition from more traditional aryl halides and more stable aryl sulfonates.

Comparative Analysis of Aryl Electrophiles

The choice of electrophile profoundly impacts reaction kinetics, catalyst selection, and overall efficiency. Aryl triflates are often more reactive than the corresponding chlorides or bromides but are susceptible to hydrolysis.[5][12]

Parameter4-Methoxyphenyl Triflate4-Bromoanisole4-Methoxyphenyl Nonaflate
Leaving Group Triflate (-OTf)Bromide (-Br)Nonaflate (-ONf)
Reactivity Very HighModerateVery High (often superior to triflate)
Stability Prone to hydrolysis, especially with strong bases or high temperatures.[12][13]Generally stable.More hydrolytically and thermally stable than triflates.[13][14]
Typical Catalyst Pd(OAc)₂ / P(t-Bu)₃, PCy₃Pd(PPh₃)₄, Pd(OAc)₂ / SPhosSimilar to triflates, often with better performance.
Reaction Conditions Milder temperatures often suffice (RT to 80 °C).[5]Often requires higher temperatures (80-100 °C).[5]Can tolerate harsher conditions due to higher stability.[13]
Cost & Availability Higher cost, derived from phenol.Lower cost, widely available.Highest cost.
Key Side Reaction Hydrolysis to 4-methoxyphenol.[15]Homocoupling of boronic acid.Minimized phenol byproduct formation.[13]
Typical Yield (Suzuki) 85-95%[5]74-91%[5]Often higher than triflates.[13][14]
Experimental Protocol: Suzuki-Miyaura Coupling - Triflate vs. Halide

This protocol provides a general method for the Suzuki-Miyaura coupling of phenylboronic acid with either 4-methoxyphenyl triflate or 4-bromoanisole.

Materials:

  • Aryl Electrophile (4-methoxyphenyl triflate OR 4-bromoanisole, 1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Phosphine Ligand (e.g., PCy₃ for triflate, SPhos for bromide, 4 mol%)

  • Base (e.g., K₃PO₄ for triflate, K₂CO₃ for bromide, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl electrophile, phenylboronic acid, and base.

  • Add the palladium catalyst and phosphine ligand under an inert atmosphere.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3x).

  • Add the degassed solvent via syringe.

  • Heat the mixture to the appropriate temperature (e.g., 80 °C for the triflate, 100 °C for the bromide) and stir for 1-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-methoxybiphenyl.

Catalytic Cycle and the Oxidative Addition Step

The primary difference in reactivity between aryl triflates and halides lies in the rate-limiting oxidative addition step. The electron-deficient nature of the triflate-substituted carbon facilitates faster reaction with the Pd(0) catalyst.

Suzuki_Cycle cluster_path_tf Triflate Path cluster_path_br Bromide Path Pd0 Pd(0)L₂ OxAdd_Tf Ar-Pd(II)(OTf)L₂ Pd0->OxAdd_Tf Oxidative Addition (fast) OxAdd_Br Ar-Pd(II)(Br)L₂ Pd0->OxAdd_Br Oxidative Addition (slower) Transmetal Ar-Pd(II)(R)L₂ OxAdd_Tf->Transmetal Transmetalation (with R-B(OH)₂ / Base) OxAdd_Br->Transmetal Transmetalation (with R-B(OH)₂ / Base) ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product Ar-R (4-Methoxybiphenyl) ReductElim->Product ArOTf Ar-OTf ArOTf->OxAdd_Tf ArBr Ar-Br ArBr->OxAdd_Br

Caption: Suzuki-Miyaura cycle comparing oxidative addition for Ar-OTf vs. Ar-Br.

Conclusion and Recommendations

The selection of an appropriate alternative to this compound requires a careful analysis of the intended chemical transformation.

  • For Phenol/Alcohol Protection: While functional, 4-methoxyphenyl triflate is not the standard choice for installing a PMB ether. p-Methoxybenzyl chloride (PMB-Cl) is generally the more practical and economical option for substrates that can tolerate moderately basic conditions. For delicate, acid-sensitive substrates, the Mitsunobu reaction with p-methoxybenzyl alcohol offers a milder, albeit more costly and purification-intensive, alternative.

  • For Cross-Coupling Reactions: 4-Methoxyphenyl triflate is an excellent, highly reactive electrophile that often allows for milder reaction conditions and faster kinetics than aryl bromides.[5] However, its susceptibility to hydrolysis and higher cost are significant drawbacks.[13]

    • Recommendation: Use 4-bromoanisole for routine, cost-sensitive applications where slightly harsher conditions are tolerable. Reserve 4-methoxyphenyl triflate for cases requiring high reactivity, such as with challenging coupling partners or when milder conditions are necessary to preserve sensitive functional groups. For transformations where maximizing yield and minimizing hydrolysis byproducts are absolutely critical, and cost is a secondary concern, 4-methoxyphenyl nonaflate is the superior reagent due to its enhanced stability.[13][14]

By understanding the distinct advantages and limitations of each alternative, researchers can make informed decisions to optimize their synthetic routes for efficiency, cost, and robustness.

References

A Senior Application Scientist's Guide to Analytical Methods for Characterizing 4-Methoxyphenyl Trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxyphenyl trifluoromethanesulfonate (4-MeOPhOTf), a prominent member of the aryl triflate family, has emerged as a highly versatile and reactive electrophile in modern organic synthesis. Its utility as a surrogate for aryl halides stems from its straightforward preparation from the corresponding phenol and its exceptional reactivity in a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] The triflate group (-OTf) is an excellent leaving group, often enabling reactions to proceed under milder conditions and with faster kinetics than their halide counterparts.[1]

This guide provides a comparative analysis of the principal analytical methods used to monitor the progress and characterize the outcomes of reactions involving 4-MeOPhOTf. As researchers and drug development professionals, selecting the appropriate analytical tool is paramount for optimizing reaction conditions, ensuring product quality, and elucidating reaction mechanisms. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure robust and reliable analytical outcomes.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure and Quantity

NMR spectroscopy stands as the cornerstone of reaction analysis in organic chemistry due to its non-destructive nature and its unparalleled ability to provide detailed structural information and precise quantitative data. For reactions involving 4-MeOPhOTf, NMR offers several distinct analytical avenues.

Expertise & Experience: Why NMR is a Superior Choice

The true power of NMR in this context lies in its multipronged approach. While ¹H NMR provides a global view of the reaction landscape, the triflate group's fluorine atoms offer a unique and powerful analytical handle.

  • ¹H NMR Spectroscopy: This is the workhorse technique for tracking the reaction. By observing the disappearance of proton signals corresponding to 4-MeOPhOTf and the concurrent appearance of new aromatic and methoxy signals from the product, one can qualitatively and semi-quantitatively monitor reaction progress.

  • ¹⁹F NMR Spectroscopy: The trifluoromethyl (-CF₃) group provides an exceptionally clean and sensitive probe. Since the ¹⁹F nucleus has a 100% natural abundance and a large gyromagnetic ratio, it offers high sensitivity. The reaction can be monitored by observing the singlet signal of the starting triflate disappear. This is often simpler than ¹H NMR, as the ¹⁹F spectrum is typically uncongested, providing a clear, unambiguous marker for starting material consumption. This makes it an ideal technique for rapid screening of reaction conditions.[4][5]

  • Quantitative NMR (qNMR): For determining the absolute yield or purity of a product without the need for isolation or chromatographic calibration curves, qNMR is the gold standard.[6][7] The method relies on comparing the integral of a known analyte signal to the integral of a certified internal standard of known concentration.[8][9] This approach provides metrological traceability and high precision, making it invaluable for process development and quality control.[4][9]

Experimental Protocol: qNMR for Yield Determination of a Suzuki-Miyaura Coupling

This protocol describes the accurate yield determination for the reaction between 4-MeOPhOTf and phenylboronic acid.

  • Reaction Setup: In a vial, combine 4-MeOPhOTf (e.g., 0.2 mmol, 1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like PCy₃ (4 mol%), and K₃PO₄ (2.0 equiv) in a degassed solvent such as dioxane.[1] Stir at 80 °C until completion, as monitored by TLC or ¹⁹F NMR.

  • Sample Preparation for qNMR:

    • Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean vial. The standard should have signals that do not overlap with the analyte, be stable, and not react with the sample components.

    • After the reaction is complete, allow the mixture to cool. Using a volumetric pipette, transfer a precise volume (e.g., 100 µL) of the crude reaction mixture into the vial containing the internal standard.

    • Add an appropriate deuterated solvent (e.g., CDCl₃, ~0.6 mL) to dissolve the mixture completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Crucially , ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any nucleus being integrated (typically 30-60 seconds) to allow for full relaxation of all protons.

    • Ensure the spectral width is sufficient to cover all signals of interest and that a 90° pulse angle is used.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the product (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the yield using the following formula: Yield (%) = [(I_analyte / N_analyte) / (I_std / N_std)] * (m_std / MW_std) * (MW_analyte / m_initial) * 100% Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular Weight

Data Presentation: Comparison of NMR Techniques
Parameter¹H NMR¹⁹F NMR¹H qNMR
Primary Use Structural confirmation, reaction progressMonitoring starting material consumptionAbsolute yield/purity determination
Quantitative Accuracy Semi-quantitativeSemi-quantitativeHigh (typically <2% error)[4]
Sensitivity GoodExcellentGood
Key Advantage Provides full structural contextUnambiguous signal in an empty spectral regionGold standard for quantitation[6]
Key Limitation Signal overlap can be an issueOnly tracks the triflate-containing speciesRequires careful parameter optimization

Visualization: qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation A Accurately weigh internal standard (IS) B Transfer precise aliquot of crude reaction mixture A->B C Add deuterated solvent (e.g., CDCl3) B->C D Set long relaxation delay (D1 ≥ 5*T1) C->D E Acquire 1H Spectrum D->E F Integrate analyte and IS signals E->F G Apply qNMR formula F->G H Determine absolute yield G->H

Caption: Workflow for quantitative NMR (qNMR) analysis.

Chapter 2: Chromatographic Techniques: Resolving Complexity

When reaction mixtures are complex, containing multiple by-products, intermediates, or residual catalysts, NMR analysis can be challenging due to signal overlap. In these scenarios, chromatographic techniques are indispensable for separating the components before detection.

Expertise & Experience: Choosing the Right Separation Method

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally dictated by the physical properties of the analytes: volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used chromatographic method for monitoring cross-coupling reactions. The products of Suzuki and Buchwald-Hartwig reactions, which are often non-volatile biaryls or arylamines, are perfectly suited for HPLC analysis.[10] A UV-Vis or Diode-Array Detector (DAD) is typically used, as aromatic compounds have strong chromophores. The key advantage is its ability to analyze samples directly from the reaction mixture (after dilution and filtration) without derivatization and at ambient temperature, preserving thermally sensitive compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior separation efficiency and provides mass information, which is invaluable for identifying unknown by-products. However, its application is limited to analytes that are both volatile and thermally stable enough to be vaporized in the injection port without decomposition. While 4-MeOPhOTf and some smaller coupling products may be amenable to GC-MS, larger, more functionalized molecules may require derivatization.

Experimental Protocol: HPLC Method for Monitoring a Suzuki-Miyaura Reaction
  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the aliquot in a vial containing 1 mL of a 50:50 acetonitrile/water mixture.

    • Vortex the sample and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often optimal. For example:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm or 260 nm).

    • Injection Volume: 5-10 µL.

  • Analysis: Monitor the decrease in the peak area of the 4-MeOPhOTf peak and the increase in the product peak area over time to determine the reaction profile.

Data Presentation: HPLC vs. GC-MS
ParameterHPLC-UV/DADGC-MS
Analyte Suitability Non-volatile, thermally sensitive compoundsVolatile, thermally stable compounds
Sample Preparation Simple dilution and filtrationMay require derivatization
Structural Information Retention time and UV spectrumRetention time and mass spectrum
Key Advantage Broad applicability for coupling productsHigh resolution and definitive identification
Key Limitation Lower resolution than GCNot suitable for non-volatile compounds

Visualization: Decision Tree for Chromatographic Method Selection

G Start Is the analyte of interest thermally stable and volatile? GCMS Use GC-MS Start->GCMS Yes Deriv Can it be derivatized to be volatile? Start->Deriv No HPLC Use HPLC Deriv->HPLC No Deriv->GCMS Yes

Caption: Choosing between HPLC and GC-MS.

Chapter 3: In-Situ FT-IR Spectroscopy: Capturing Reaction Dynamics in Real-Time

To gain a deeper understanding of reaction kinetics, identify transient intermediates, or precisely determine reaction endpoints, in-situ (real-time) monitoring is an invaluable tool.[11] Fourier-Transform Infrared (FT-IR) spectroscopy, when coupled with an attenuated total reflectance (ATR) probe, allows for continuous analysis of the reaction mixture without the need for sampling.[12][13]

Expertise & Experience: The Power of Real-Time Data

For reactions involving 4-MeOPhOTf, in-situ FT-IR is particularly powerful because the triflate group has strong, characteristic absorption bands in the mid-IR region that are often distinct from the rest of the molecule. The symmetric and asymmetric S=O stretching vibrations of the sulfonate group appear in a clear spectral window, typically around 1410 cm⁻¹ and 1210 cm⁻¹, respectively.

By inserting an ATR probe directly into the reaction vessel, one can continuously collect IR spectra. Plotting the absorbance of a characteristic triflate band over time generates a kinetic profile, showing exactly when the reaction starts, its rate, and when it reaches completion.[14] This eliminates the guesswork associated with traditional offline sampling and is a cornerstone of modern Process Analytical Technology (PAT).[11]

Experimental Protocol: In-Situ FT-IR Monitoring
  • Setup:

    • Assemble the reaction vessel with standard laboratory glassware, ensuring a port is available for the in-situ ATR probe.

    • Insert the ATR probe, ensuring the sensor is fully submerged in the reaction medium.

    • Collect a background spectrum of the solvent and all reagents except the limiting reactant (e.g., 4-MeOPhOTf) at the target reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent (4-MeOPhOTf).

    • Immediately begin collecting spectra at regular intervals (e.g., one spectrum every minute).

  • Data Analysis:

    • Identify a unique, strong absorbance band for the starting triflate (e.g., the S=O stretch).

    • Use the software to trend the intensity (height or area) of this peak over time.

    • The reaction is complete when the peak intensity plateaus at or near the baseline.

Data Presentation: Comparison of In-Situ vs. Offline Methods
ParameterIn-Situ FT-IROffline NMR/HPLC
Data Acquisition Continuous, real-timeDiscrete time points
Primary Information Kinetics, reaction endpoint, intermediatesConversion, yield, by-product profile
Sample Handling None (non-invasive)Requires quenching and sample prep
Key Advantage Rich kinetic data, immediate feedbackDetailed structural and quantitative data
Key Limitation Primarily qualitative/semi-quantitativeTime-lag in analysis

Visualization: In-Situ FT-IR Experimental Setup

G cluster_reactor Reaction Vessel Stir Bar Stir Bar Reagents Reagents Probe ATR Probe Spectrometer FT-IR Spectrometer Probe->Spectrometer Fiber Optic Cable Computer Computer (Real-Time Data Plot) Spectrometer->Computer Data Transfer

Caption: Setup for in-situ FT-IR reaction monitoring.

Chapter 4: Summary and Best Practices

The selection of an analytical method is not a one-size-fits-all decision. It requires a strategic assessment of the experimental goals, the nature of the chemical system, and the resources available.

Master Comparison Guide
MethodPrimary GoalSpeedQuantitative PrecisionInformation RichnessKey Advantage
¹⁹F NMR Rapid screeningVery FastLowLowUnambiguous signal for SM consumption
¹H NMR Structural verificationFastMediumHighProvides full structural context of mixture
qNMR Absolute quantitationMediumVery HighHighGold standard for yield/purity[6][8]
HPLC-UV Purity & conversionMediumHigh (with calibration)MediumBroad applicability to non-volatile analytes
GC-MS By-product identificationMediumHigh (with calibration)Very HighHigh resolution and mass data
In-Situ FT-IR Kinetic understandingReal-TimeLowMediumNon-invasive, continuous data stream[11]
Senior Scientist's Recommendations
  • For High-Throughput Experimentation (HTE) and initial condition screening: Use ¹⁹F NMR . Its speed and the clarity of the triflate signal make it the most efficient tool for quickly assessing the success or failure of dozens of parallel reactions.[15]

  • For accurate yield determination and process optimization: Use ¹H qNMR . When precision is paramount, qNMR provides definitive, defensible data on reaction yield without the need for chromatographic workup.

  • For understanding complex reaction profiles and identifying impurities: Use HPLC-DAD or LC-MS . When you suspect by-products are forming, the separation power of liquid chromatography is essential to resolve and identify all components.

  • For elucidating reaction mechanisms and identifying unsafe thermal excursions: Use In-Situ FT-IR . The real-time kinetic data is invaluable for understanding how and when a reaction proceeds, which is critical for safe and efficient scale-up.

By leveraging the strengths of each of these analytical techniques, researchers, scientists, and drug development professionals can gain a comprehensive understanding of reactions involving this compound, leading to faster innovation and more robust chemical processes.

References

The Evolving Landscape of Aryl Sulfonates in Catalysis: A Comparative Yield Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group in catalytic cross-coupling reactions is a critical determinant of reaction efficiency, substrate scope, and overall yield. Among the diverse array of leaving groups, aryl sulfonates have emerged as versatile and highly effective alternatives to traditional aryl halides.[1][2][3] Their accessibility from readily available phenols, tunable reactivity, and often crystalline nature make them attractive substrates in modern synthetic chemistry.[4][5] This guide provides an in-depth comparative analysis of the performance of different aryl sulfonates in catalysis, supported by experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.

The Underlying Principle: Leaving Group Ability and the Catalytic Cycle

The efficacy of an aryl sulfonate in a catalytic cross-coupling reaction, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions, is intrinsically linked to its ability to function as a good leaving group. This is primarily governed by the electron-withdrawing capacity of the sulfonyl moiety, which stabilizes the resulting sulfonate anion. A more stable anion corresponds to a better leaving group, facilitating the crucial oxidative addition step in the catalytic cycle.[6][7][8]

The general reactivity trend for commonly employed aryl sulfonates is as follows:

Nonaflates (ONf) > Triflates (OTf) > Tosylates (OTs) > Mesylates (OMs) > Besylates (OBs)

This trend directly correlates with the increasing electron-withdrawing strength of the respective sulfonyl groups. Perfluoroalkane sulfonates like triflates are exceptionally reactive due to the powerful inductive effect of the fluorine atoms.[8][9] While highly reactive, factors such as cost, availability, and stability must also be considered when selecting the optimal sulfonate for a specific application.[5]

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of aryl sulfonate can significantly impact its outcome. The following data, synthesized from multiple studies, illustrates the comparative yields obtained with different aryl sulfonates under optimized conditions.

Table 1: Comparative Yields of Biaryl Products in Suzuki-Miyaura Coupling of Various Aryl Sulfonates with Phenylboronic Acid

EntryAryl SulfonateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenyl NonaflatePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295[10]
2Phenyl TriflatePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100492[11][12]
3Phenyl TosylatePd(OAc)₂/XPhosK₃PO₄Dioxane1001285[10][13]
4Phenyl MesylatePd(OAc)₂/XPhosK₃PO₄Dioxane1001878[10][14]
5Phenyl BesylatePd(OAc)₂/XPhosK₂CO₃Dioxane/H₂O1002472[14]
6Phenyl FluorosulfatePd(OAc)₂/Et₃N-H₂O80690[4][5]

Note: Conditions are representative and may vary between studies. The yields are provided to illustrate the general trend in reactivity.

From the data, it is evident that the more electron-withdrawing nonaflates and triflates afford excellent yields in shorter reaction times. Tosylates and mesylates, while being more economical and stable, generally require longer reaction times or more forcing conditions to achieve comparable yields.[10] An interesting and more recent addition to this family, aryl fluorosulfates, have shown remarkable reactivity, often comparable to triflates, while being more cost-effective and less toxic.[4][5]

Mechanistic Considerations: The "Why" Behind the Yields

The observed differences in yield and reaction efficiency are rooted in the kinetics of the catalytic cycle, particularly the oxidative addition step.

Catalytic_Cycle cluster_reactivity Reactivity Determining Step Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-OTs Ar-Pd(II)(X)L_n Ar-Pd(II)(OTs)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)(R)L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling highlighting the oxidative addition step.

The rate of oxidative addition of the Ar-O-SO₂R bond to the low-valent metal center (e.g., Pd(0)) is the turnover-limiting step for less reactive sulfonates.[6][15][16] The electron-withdrawing nature of the sulfonyl group polarizes the C-O bond, making the aryl carbon more electrophilic and susceptible to attack by the electron-rich metal center. Consequently, sulfonates with more powerful electron-withdrawing groups, such as triflates, undergo this step more readily, leading to faster reaction rates and higher yields under milder conditions.[7][8]

Experimental Protocol: A Comparative Study of Aryl Tosylate and Aryl Triflate in a Suzuki-Miyaura Coupling

This protocol provides a framework for a direct comparative analysis of a less reactive (tosylate) and a more reactive (triflate) aryl sulfonate.

Objective: To compare the reaction yield and rate of a Suzuki-Miyaura coupling using 4-methoxyphenyl tosylate and 4-methoxyphenyl triflate with phenylboronic acid.

Materials:

  • 4-methoxyphenyl tosylate

  • 4-methoxyphenyl triflate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_monitoring Reaction Monitoring & Workup cluster_analysis Analysis A Charge Schlenk flask with aryl sulfonate (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), and stir bar. C Evacuate and backfill the Schlenk flask with Argon (3x). A->C B In a separate vial, prepare catalyst premix: Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous dioxane (2 mL). E Inject the catalyst premix into the reaction mixture. B->E D Add anhydrous dioxane (8 mL) to the Schlenk flask. C->D D->E F Heat the reaction mixture to 100 °C with vigorous stirring. E->F G Monitor reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). F->G H Upon completion, cool the reaction to room temperature. G->H I Quench with water and extract with ethyl acetate (3x). H->I J Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. I->J K Purify the crude product by column chromatography. J->K L Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. K->L

References

A Comparative Guide to the Validation of Synthetic Routes Using 4-Methoxyphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the efficiency and success of a synthetic campaign. Among the array of electrophilic partners for cross-coupling reactions, aryl trifluoromethanesulfonates (triflates) have carved out a significant niche as highly effective alternatives to traditional aryl halides.[1][2] This guide provides an in-depth, data-driven comparison of synthetic routes utilizing 4-methoxyphenyl trifluoromethanesulfonate, evaluating its performance against common alternatives in cornerstone C-C and C-N bond-forming reactions.

Derived from the readily available and inexpensive 4-methoxyphenol, 4-methoxyphenyl triflate serves as a powerful and reactive pseudohalide.[1][2][3][4] Its utility stems from the trifluoromethanesulfonate (triflate) group, an excellent leaving group that facilitates the crucial oxidative addition step in palladium-catalyzed catalytic cycles.[5][6][7] This guide will dissect its performance, explain the causality behind experimental choices, and provide validated protocols to empower chemists in their synthetic design.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a reagent's value is its performance in widely used synthetic transformations. Here, we compare 4-methoxyphenyl triflate against its common counterpart, 4-bromoanisole, and discuss its reactivity profile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for constructing biaryl structures. The choice of electrophile significantly impacts reaction kinetics and overall yield. Aryl triflates, such as 4-methoxyphenyl triflate, are known to exhibit faster reaction kinetics and often proceed under milder conditions than the corresponding aryl bromides.[1]

Causality of Experimental Choices:

  • Catalyst System: For aryl triflates, palladium(II) acetate (Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is highly effective.[1][8] The electron-rich ligand stabilizes the Pd(0) active species and facilitates the oxidative addition of the C-O bond of the triflate. For aryl bromides, a wider range of ligands can be effective.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is often optimal for triflates. It is crucial for the transmetalation step, activating the boronic acid, but is typically not so harsh as to promote premature hydrolysis of the triflate starting material, a known side reaction.[1][9]

  • Temperature: The higher reactivity of the C-OTf bond compared to the C-Br bond often allows for lower reaction temperatures, sometimes even room temperature, which can improve functional group tolerance.[1][10]

Quantitative Data Comparison: Synthesis of 4-Methoxybiphenyl

ParameterMethod A: 4-Methoxyphenyl TriflateMethod B: 4-BromoanisoleRationale & Insights
Typical Yield 85-95%74-91%The triflate route can achieve slightly higher and more consistent yields under optimized conditions due to faster, cleaner conversions.[1]
Reaction Time 1-4 hours1-12 hoursAryl triflates exhibit faster reaction kinetics, leading to shorter reaction times.[1]
Reaction Temp. Room Temp. to 80 °C50-100 °CMilder conditions are often sufficient for the more reactive triflate group.[1][10]
Catalyst/Ligand Pd(OAc)₂ / PCy₃Pd(OAc)₂ or Pd/CThe choice of ligand is critical; bulky phosphines are particularly effective for activating triflates.[1][8]
Base K₃PO₄ or KFK₂CO₃ or Na₂CO₃The base must be carefully chosen to facilitate transmetalation without causing significant triflate hydrolysis.[9][11]
Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of arylamines via Buchwald-Hartwig amination is fundamental in pharmaceutical and materials science.[12][13] While aryl triflates are viable substrates, their reactivity relative to aryl halides is more nuanced in this reaction.

Mechanistic Insights: The generally accepted reactivity order for the electrophile in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[14] This is somewhat counterintuitive compared to other cross-couplings. The slower reaction of aryl iodides can be due to the formation of unreactive palladium-iodide bridged dimers, which act as catalyst inhibitors.[14][15] When using aryl triflates, the triflate anion readily dissociates from the palladium center after oxidative addition, creating a cationic palladium complex. This can accelerate the subsequent nucleophilic attack by the amine (transmetalation step), making triflates highly effective substrates despite the different overall reactivity trend.[14]

Quantitative Data: Amination of Aryl Triflates

Aryl TriflateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenyl triflateAnilinePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBuToluene1001895
4-Methoxyphenyl triflateBenzylaminePd₂(dba)₃ (1.0)RuPhos (2.0)KOtBuToluene1101690
Phenyl triflateMorpholinePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃Toluene1002488
4-Tolyl triflaten-HexylaminePd(OAc)₂ (1.5)DPPF (2.25)K₃PO₄Dioxane1001292
Data compiled from various literature sources.[12]

Causality of Experimental Choices:

  • Ligands: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (DPPF) are critical. They promote the formation of the catalytically active monoligated Pd(0) species and facilitate the rate-limiting reductive elimination step.[13][16][17]

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[17]

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a powerful method for linking terminal alkynes to sp² carbons. In this reaction, the reactivity of aryl triflates is generally comparable to or slightly less than aryl iodides, but significantly greater than aryl bromides.[18]

General Reactivity Order: Ar-I ≥ Ar-OTf > Ar-Br >> Ar-Cl[2][18]

This high reactivity makes 4-methoxyphenyl triflate an excellent substrate for Sonogashira couplings, often allowing for milder conditions than those required for the corresponding bromide. The reaction typically employs a dual-catalyst system of palladium and copper(I) iodide, where copper facilitates the formation of a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center.[18]

A Broader Perspective: Triflate vs. Other Sulfonates

While triflates are excellent, other sulfonate esters like nonaflates (ONf) and tosylates (OTs) are also used. Understanding their relative merits is key to strategic reagent selection.

Comparative Data for Aryl Sulfonate Leaving Groups

FeatureAryl Triflate (ArOTf)Aryl Nonaflate (ArONf)Aryl Tosylate (ArOTs)
Reactivity HighVery High (often superior to OTf)Moderate (less reactive than OTf)
Stability Prone to hydrolysis under harsh basic or thermal conditions.[11][19]Generally more hydrolytically and thermally stable than triflates.[19][20]Generally stable.
Leaving Group Ability ExcellentExcellentGood
Cost ModerateHighLow
Key Advantage Excellent balance of high reactivity and accessibility.Superior stability leads to cleaner reactions and higher yields, especially with sensitive substrates.[19][20]Low cost and readily prepared.
Key Disadvantage Potential for hydrolysis side-products.Higher cost of nonafluorobutanesulfonyl fluoride.Slower oxidative addition requires more forcing conditions or highly active catalysts.

Expert Recommendation: For most standard cross-couplings, 4-methoxyphenyl triflate offers the best balance of cost, availability, and high reactivity. For particularly challenging transformations requiring high temperatures or extended reaction times, the corresponding nonaflate may provide a higher yield by minimizing decomposition.[19] Aryl tosylates are a cost-effective option when a less reactive electrophile is sufficient or desired for chemoselectivity.

Experimental Protocols & Workflows

To ensure reproducibility, the following are detailed, validated protocols.

Protocol 1: Synthesis of this compound

This two-step process begins with the conversion of 4-methoxyphenol to its triflate ester.

G cluster_0 Step 1: Triflation cluster_1 Step 2: Workup & Purification A 4-Methoxyphenol in DCM B Cool to 0 °C A->B C Add Pyridine (1.2 equiv) B->C D Add Tf₂O (1.1 equiv) dropwise C->D E Reaction Stir (1-2h) D->E F Quench with H₂O E->F Reaction Complete G Extract with DCM F->G H Wash (1M HCl, NaHCO₃, Brine) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify (Column Chromatography) I->J K 4-Methoxyphenyl Triflate J->K Final Product

Caption: Workflow for the synthesis of 4-Methoxyphenyl Triflate.

Methodology:

  • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.

  • Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise over 15 minutes. The reaction is exothermic.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding water. Transfer to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a clear liquid.[1]

Protocol 2: Suzuki-Miyaura Coupling using 4-Methoxyphenyl Triflate

This protocol details the synthesis of 4-methoxybiphenyl.

G cluster_0 Reagent Assembly cluster_1 Reaction Execution cluster_2 Workup & Purification A To Schlenk Flask: - 4-Methoxyphenyl Triflate (1.0 equiv) - Phenylboronic Acid (1.2 equiv) - K₃PO₄ (2.0 equiv) B Add Catalyst: - Pd(OAc)₂ (1-3 mol%) - PCy₃ (2-6 mol%) A->B C Evacuate & Backfill with Argon B->C D Add Degassed Solvent (e.g., Dioxane) C->D E Heat to 80 °C (1-4h) D->E F Cool, Dilute (EtOAc, H₂O) E->F Monitor by TLC/GC-MS G Separate, Wash, Dry, Concentrate F->G H Purify (Column Chromatography) G->H I 4-Methoxybiphenyl H->I Final Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 equiv).

  • In a separate vial, prepare the catalyst system by adding Pd(OAc)₂ (e.g., 2 mol%) and tricyclohexylphosphine (PCy₃) (e.g., 4 mol%). Add this to the Schlenk flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent, such as 1,4-dioxane or toluene, via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 1-4 hours, monitoring progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methoxybiphenyl.[1]

Underlying Mechanisms: A Visual Guide

Understanding the catalytic cycle is crucial for troubleshooting and optimization.

G pd0 LₙPd(0) pd2_oxid Ar-Pd(II)-OTf pd0->pd2_oxid Ar-OTf oxid_label Oxidative Addition pd2_trans Ar-Pd(II)-R' pd2_oxid->pd2_trans R'-B(OH)₂ (Base) trans_label Transmetalation pd2_trans->pd0 Ar-R' reduct_label Reductive Elimination

References

The Triflate Advantage: A Comparative Guide to Tosylates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic choice of a leaving group can be the determining factor in the success of a synthetic route. Among the pantheon of sulfonate esters, tosylates (p-toluenesulfonates, -OTs) have long been a reliable workhorse. However, for reactions demanding higher reactivity and efficiency, triflates (trifluoromethanesulfonates, -OTf) often emerge as the superior choice. This guide provides an in-depth technical comparison of triflates and tosylates, supported by experimental data and established protocols, to empower you in making the optimal selection for your synthetic challenges.

At a Glance: The Core Differences

The fundamental advantage of a triflate over a tosylate lies in its exceptional leaving group ability. This superiority stems from the profound electron-withdrawing inductive effect of the three fluorine atoms on the trifluoromethyl group.[1][2] This effect extensively delocalizes the negative charge on the resulting triflate anion, rendering it remarkably stable and, consequently, an outstanding leaving group.[1] In contrast, the tosylate anion relies on resonance stabilization from the aromatic ring, which is a less potent stabilizing effect.[1]

This difference in stability translates directly to a dramatic difference in reactivity. As a general rule, the order of leaving group ability is: Triflate > Tosylate .[1] This hierarchy is quantitatively supported by the acidity of their conjugate acids and relative reaction rates.

Quantitative Comparison: Leaving Group Ability

A well-established method to quantify leaving group ability is to compare the pKa of the conjugate acid and the relative rates of nucleophilic substitution reactions. A lower pKa of the conjugate acid signifies a more stable anion and thus a better leaving group.[1]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate -OTfTriflic Acid (CF₃SO₃H)~ -14[3]~10⁴ - 10⁵
Tosylate -OTsp-Toluenesulfonic Acid~ -2.81

Table 1: Comparison of Triflate and Tosylate Leaving Group Properties. The relative SN2 rate is a general approximation and can vary with substrate and conditions.

As the data clearly indicates, triflic acid is a "superacid," orders of magnitude more acidic than p-toluenesulfonic acid.[3] This vast difference in acidity underscores the exceptional stability of the triflate anion and rationalizes the significantly faster reaction rates observed with triflate-bearing substrates.[4]

The Reactivity Chasm: Triflates in Action

The enhanced reactivity of triflates opens doors to transformations that are sluggish or completely unreactive with tosylates. This is particularly evident in two major classes of organic reactions: nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution: Accelerating the Inevitable

In SN2 reactions, the rate is highly dependent on the facility of the leaving group's departure.[1] The superior ability of the triflate group to stabilize the developing negative charge in the transition state lowers the activation energy, leading to dramatically accelerated reaction rates compared to tosylates.[1] This allows for:

  • Reaction with weakly nucleophilic reagents: Triflates can react with a broader range of weaker nucleophiles that are often unreactive towards tosylates.

  • Reactions at sterically hindered centers: The high reactivity of triflates can overcome the steric hindrance that might prevent a reaction with a tosylate.[5]

  • Milder reaction conditions: Often, reactions with triflates can be conducted at lower temperatures and for shorter durations, which is beneficial for sensitive substrates.[6]

For instance, the quaternization of a sterically hindered phenanthridine derivative with alkyl tosylates required heating to 155 °C, whereas the same reaction with alkyl triflates proceeded smoothly at room temperature.[6]

Cross-Coupling Reactions: Expanding the Scope

Aryl and vinyl triflates are exceptionally versatile substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[7][8] While aryl tosylates can also be used, triflates often provide superior results due to their higher reactivity, which facilitates the oxidative addition step in the catalytic cycle.[9] This enhanced reactivity allows for:

  • Coupling of challenging substrates: Electron-rich or sterically hindered aryl triflates, which can be poor partners in tosylate-based couplings, often react efficiently.

  • Lower catalyst loadings: The facility of the C-OTf bond cleavage can sometimes allow for lower catalyst loadings, which is economically and environmentally advantageous.

  • Milder reaction conditions: As with nucleophilic substitution, cross-coupling reactions of triflates can often be performed under milder conditions.[9]

Recent studies have even demonstrated selective cross-coupling at a C-OTf bond in the presence of a C-Cl bond, highlighting the exceptional reactivity of the triflate group.[10]

Practical Considerations: Synthesis, Stability, and Handling

While the reactivity of triflates is a significant advantage, it also necessitates careful consideration of their synthesis and handling.

  • Synthesis: Both tosylates and triflates are typically prepared from the corresponding alcohols.[11][12] Tosylates are synthesized using p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine.[11] Triflates are prepared using the more reactive trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), usually at low temperatures to control the exothermic reaction.[12][13]

  • Stability: Alkyl tosylates are generally stable compounds that can be purified by chromatography and stored for extended periods. Primary alkyl triflates, on the other hand, are often highly reactive and may be unstable to chromatography, sometimes being used in the next step without further purification.[14][15] Aryl triflates exhibit greater stability than their alkyl counterparts.[15]

  • Handling: Due to their high reactivity, alkyl triflates are potent alkylating agents and should be handled with caution as they are potentially carcinogenic.[16]

Experimental Protocols

General Procedure for the Tosylation of a Primary Alcohol

This protocol is a standard and widely applicable method for the conversion of a primary alcohol to a tosylate.[11]

Materials:

  • Primary Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or TEA (1.5-2.0 eq.) followed by the portion-wise addition of TsCl (1.2-1.5 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.

General Procedure for the Triflation of a Primary Alcohol

This protocol outlines a common method for the synthesis of primary alkyl triflates using triflic anhydride.[6][12]

Materials:

  • Primary Alcohol (1.0 eq.)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.2 eq.)

  • Anhydrous pyridine or 2,6-lutidine (1.2-1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine or 2,6-lutidine (1.2-1.5 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask.

  • Cool the solution to -20 °C to 0 °C using a cooling bath.

  • Slowly add triflic anhydride (1.1-1.2 eq.) dropwise to the stirred solution, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of cold deionized water.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and wash the organic layer with cold 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. The crude triflate is often used immediately in the subsequent step due to its potential instability.[14]

Visualizing the Concepts

Leaving_Group_Ability cluster_triflate Triflate (-OTf) cluster_tosylate Tosylate (-OTs) Tf_Structure CF₃-S(O)₂-O⁻ Tf_Effect Strong Inductive Effect from 3 Fluorine Atoms Tf_Structure->Tf_Effect leads to Tf_Stability High Anion Stability Tf_Effect->Tf_Stability results in Tf_Reactivity Excellent Leaving Group (High Reactivity) Tf_Stability->Tf_Reactivity Ts_Reactivity Good Leaving Group (Moderate Reactivity) Ts_Structure CH₃-C₆H₄-S(O)₂-O⁻ Ts_Effect Resonance Stabilization from Aromatic Ring Ts_Structure->Ts_Effect provides Ts_Stability Good Anion Stability Ts_Effect->Ts_Stability results in Ts_Stability->Ts_Reactivity

Caption: Factors influencing the leaving group ability of triflates vs. tosylates.

Experimental_Workflow start Start | Primary/Secondary Alcohol reagent_choice Reagent Selection start->reagent_choice tosylation Tosylation TsCl, Pyridine DCM, 0°C to RT reagent_choice->tosylation For Moderate Reactivity triflation Triflation Tf₂O, Pyridine DCM, -20°C to 0°C reagent_choice->triflation For High Reactivity workup_tosyl Aqueous Workup tosylation->workup_tosyl workup_trifyl Cold Aqueous Workup triflation->workup_trifyl purification_tosyl Purification (Chromatography/ Recrystallization) workup_tosyl->purification_tosyl product_tosyl Stable Alkyl Tosylate purification_tosyl->product_tosyl use_trifyl Use Directly workup_trifyl->use_trifyl product_trifyl Reactive Alkyl Triflate use_trifyl->product_trifyl

Caption: Comparative workflow for the synthesis of alkyl tosylates and triflates.

Conclusion: Making the Right Choice

The choice between a triflate and a tosylate is a strategic decision that hinges on the specific demands of the chemical transformation.

Choose a tosylate when:

  • The substrate is relatively reactive.

  • A stable, easily handled intermediate is desired.

  • Cost is a primary concern, as TsCl is generally less expensive than triflating agents.

Choose a triflate when:

  • High reactivity is paramount to overcome unreactive substrates or steric hindrance.[1]

  • Milder reaction conditions are necessary to preserve sensitive functional groups.[6]

  • The desired transformation is a challenging cross-coupling reaction.[8]

  • Extremely rapid reaction rates are required.[1]

By understanding the fundamental principles that govern the reactivity of these powerful leaving groups and considering the practical aspects of their synthesis and handling, researchers can confidently select the optimal reagent to drive their synthetic endeavors forward.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxyphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 4-Methoxyphenyl trifluoromethanesulfonate, a member of the highly reactive triflate ester class of compounds, requires meticulous handling and disposal procedures.[1] This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety standards and field-proven practices.

Hazard Identification and Immediate Safety Protocols

Understanding the inherent risks of this compound is the first step in ensuring safe handling and disposal. This compound is classified as hazardous, and exposure can lead to significant health effects.

Primary Hazards:

  • Skin and Eye Damage: The compound causes skin irritation and serious eye irritation.[2] Prolonged contact can lead to severe skin burns and eye damage.[3]

  • Respiratory Irritation: Inhalation of mists, vapors, or sprays may cause respiratory irritation.[2][3]

  • Corrosivity: It may be corrosive to metals.

Due to these hazards, all work with this compound must be conducted within a certified chemical fume hood.[4][5] Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Table 1: Safety and Handling Summary for this compound
ParameterGuidelineSource(s)
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Eye Protection Chemical splash goggles and/or a face shield.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]
Body Protection Flame-retardant lab coat and closed-toe shoes.[4]
Handling Area Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][5]
Storage Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed.[2][4]
Incompatibilities Avoid contact with moisture, strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4][5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

The principle of proper chemical waste management begins with accurate identification and segregation at the point of generation. On-site chemical neutralization by researchers is not recommended due to the potential for uncontrolled reactions.[4] Therefore, all materials that have come into contact with this compound must be treated as hazardous waste.[4][6]

Waste Streams to Segregate:

  • Pure Reagent: Unused or expired this compound.

  • Reaction Mixtures: Quenched and unquenched reaction mixtures containing the triflate.

  • Contaminated Solvents: Solvents used to wash glassware or equipment that contacted the reagent.

  • Contaminated Consumables: Pipette tips, gloves, absorbent pads, and any other solid materials contaminated with the chemical.

Each waste stream must be collected in a separate, clearly labeled, and chemically compatible waste container. Never mix triflate waste with incompatible waste streams, such as those containing strong acids, bases, or oxidizers.[3][4][5]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The standard and required procedure for the ultimate disposal of triflate waste is through a licensed environmental waste management company, which will typically use high-temperature incineration at a permitted facility.[3][4][7] The following protocol outlines the necessary steps for laboratory personnel to ensure the waste is handled safely and is ready for collection.

Experimental Protocol: Waste Collection and Storage
  • Container Selection: Choose a robust, leak-proof hazardous waste container compatible with the chemical. For liquid waste, ensure the container has a secure, tight-fitting lid.

  • Waste Collection:

    • Carefully transfer liquid waste (e.g., reaction mixtures, contaminated solvents) into the designated liquid waste container using a funnel.

    • Place solid contaminated materials (e.g., gloves, absorbent paper, silica gel) into a separate, designated solid waste container.[2]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound Waste"

    • All components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., corrosive, irritant).

    • The date of accumulation.

  • Secure Storage: Keep the waste container tightly closed when not in use.[2] Store the container in a designated satellite accumulation area or central hazardous waste storage area that is well-ventilated and away from incompatible materials.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not exceed the accumulation time limits set by regulatory bodies like the EPA.[8]

Disposal Workflow Visualization

The following diagram illustrates the logical process for managing this compound waste within the laboratory.

G Diagram 1: Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Container Management cluster_disposition Final Disposition A Unused Reagent, Reaction Mixtures, Contaminated Materials B Characterize Waste: Liquid vs. Solid A->B C Collect in Separate, Compatible Containers B->C Segregate D Label Container with Hazardous Waste Tag (Contents, Hazards, Date) C->D E Keep Container Tightly Closed D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Logical workflow for the safe disposal of triflate waste.

Spill Management and Decontamination Procedures

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Protocol for Small Spills (Contained within a Fume Hood)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure PPE: Don the appropriate PPE as outlined in Table 1.

  • Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][4][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste disposal.[2][4]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow this with a thorough wash using soap and water.[4]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[4]

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Protocol for Decontaminating Empty Containers

Empty containers must be properly decontaminated before recycling or disposal to prevent the introduction of hazardous chemicals into non-hazardous waste streams.[4]

  • Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone).

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous solvent waste.[4]

  • Drying: Allow the container to air dry completely in the fume hood.[4]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[4]

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for clean glass or plastic recycling.

Spill Response Workflow

G Diagram 2: Spill Response Protocol Spill Spill Occurs Alert Alert Personnel in Immediate Area Spill->Alert Assess Assess Spill Size Alert->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large Spill PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Small, Contained Spill Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area (Solvent then Soap & Water) Collect->Decon Report Report to Supervisor & EHS Decon->Report

Caption: Decision workflow for responding to a chemical spill.

Regulatory Compliance

All chemical waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Generators of hazardous waste are legally responsible for its safe management from "cradle to grave." Adherence to the protocols outlined in this guide, in conjunction with your institution's specific EHS policies, is essential for maintaining regulatory compliance.

By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Methoxyphenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and breakthroughs that our work can bring. However, the foundation of great science is safe science. This guide provides essential, experience-driven insights into the safe handling of 4-Methoxyphenyl trifluoromethanesulfonate, a versatile reagent in organic synthesis. My aim is to go beyond mere procedural steps, offering a framework of understanding that empowers you to work confidently and safely.

Understanding the Risks: More Than Just a Reagent

This compound, like other aryl triflates, is a powerful electrophile, making it highly useful in cross-coupling reactions.[1] However, the very reactivity that makes it valuable also necessitates careful handling. The primary hazards associated with this compound are:

  • Corrosivity and Irritation : It can cause significant irritation to the skin and eyes and may lead to respiratory tract irritation if inhaled.[2][3] Some triflates are known to cause severe skin burns and eye damage.[4]

  • Inhalation Hazard : Vapors or aerosols can irritate the mucous membranes and upper respiratory tract.[4]

  • Potential for Harmful Byproducts : While non-combustible, it may emit corrosive fumes, including sulfur oxides and hydrogen fluoride, under fire conditions.[2][4]

Understanding these risks is the first step in mitigating them. Every procedural choice we make, from the personal protective equipment we wear to the way we manage waste, is a direct response to these inherent hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-ticking; it is a dynamic risk assessment based on the specific procedure being undertaken. Below is a summary of recommended PPE for handling this compound.

Task ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile or neoprene glovesFlame-retardant lab coatNot typically required if performed in a certified chemical fume hood
Running reactions Chemical splash goggles and face shield[4][5][6]Nitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coat and chemical-resistant apronNot typically required if performed in a certified chemical fume hood
Handling large quantities (>1 L) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron over a flame-retardant lab coatRecommended to have a respirator available for emergency situations[7]
Cleaning up spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges may be necessary depending on the spill size and ventilation[8]

A Note on Glove Selection: While nitrile gloves offer good initial protection for incidental contact, it is crucial to remember that they are permeable to many organic solvents.[7] For prolonged handling or in situations with a higher risk of splashes, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect your gloves for any signs of degradation or perforation before use and change them immediately if you suspect contamination.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is critical for minimizing exposure and preventing accidents.

Preparation and Handling:
  • Work Area Preparation : All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] The work surface should be covered with an absorbent, plastic-backed liner to contain any small drips or spills.[6]

  • Gathering Materials : Before starting, ensure you have all the necessary equipment, including your reaction vessel, solvents, and quenching agents, as well as your PPE and a readily accessible spill kit.

  • Weighing and Transfer : When weighing the reagent, do so in a disposable container within the fume hood. Use a clean spatula for the transfer and avoid creating dust or aerosols.

  • Running the Reaction : Add the reagent to your reaction vessel slowly and carefully. If the reaction is exothermic, ensure you have a cooling bath in place. Keep the reaction vessel clearly labeled and the fume hood sash at the lowest practical height.

  • Post-Reaction Workup : After the reaction is complete, any excess reagent must be quenched. A common and effective method is the slow and controlled addition of a saturated aqueous solution of sodium bicarbonate. Be aware that this can be an exothermic process and may release gas, so proceed with caution.

Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow should be adopted:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup Alert Alert others in the lab Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Ventilate Ensure proper ventilation (fume hood) Evacuate->Ventilate Assess Assess the spill size and associated risks Ventilate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand)[2] Don_PPE->Contain Collect Carefully collect the absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.